(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5,12H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFXMRFTJVYQMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383694 | |
| Record name | (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38002-89-0 | |
| Record name | 2,3-Dihydro-2,2-dimethyl-7-benzofuranmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38002-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38002-89-0 | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol CAS 38002-89-0 properties
An In-Depth Technical Guide to (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS 38002-89-0)
This technical guide offers a comprehensive overview of the chemical and physical properties, safety information, and potential applications of this compound. The content is tailored for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a building block or starting point for further investigation.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic organic compound. Its structure features a dihydrobenzofuran core, which is a common motif in various biologically active molecules. The key physicochemical properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 38002-89-0 |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | This compound |
| Melting Point | 59°C |
| Boiling Point | 293.6°C at 760 mmHg |
| Density | 1.101 g/cm³ |
| Flash Point | 127.8°C |
| Refractive Index | 1.545 |
| Topological Polar Surface Area | 29.5 Ų |
Synthesis and Experimental Protocols
The following diagram illustrates a generalized workflow for the synthesis of such compounds.
Physical and chemical properties of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Identity and Physical Properties
This compound is a heterocyclic compound belonging to the benzofuran family. Its core structure consists of a fused benzene and dihydrofuran ring system with a gem-dimethyl group at the 2-position and a hydroxymethyl group at the 7-position.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 38002-89-0 | [1] |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Melting Point | 59 °C | |
| Boiling Point | 293.6 °C at 760 mmHg | |
| Density | 1.101 g/cm³ | |
| Refractive Index | 1.545 | |
| Topological Polar Surface Area | 29.5 Ų | [1] |
| LogP (calculated) | 1.7 | [1] |
Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a plausible synthetic route can be devised based on the known chemistry of benzofuran derivatives, particularly from its precursor, 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
Proposed Synthetic Pathway:
The synthesis can be envisioned as a multi-step process starting from 2,3-dihydro-2,2-dimethyl-7-benzofuranol, which can be synthesized from 2-hydroxyacetophenone as described in US Patent 3,419,579.[2] The subsequent steps would involve the introduction of a hydroxymethyl group at the 7-position. One possible route is through formylation of the phenol followed by reduction. A more common approach would be the reduction of the corresponding carboxylic acid.
Caption: Proposed synthetic routes to this compound.
Experimental Protocol: Reduction of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
This protocol is a general procedure for the reduction of a carboxylic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄) and is expected to be applicable for the synthesis of the target compound from its corresponding carboxylic acid.[3][4][5][6][7]
-
Materials:
-
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (H₂SO₄), dilute solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a suspension of LiAlH₄ (1.5 molar equivalents) in anhydrous diethyl ether is prepared.
-
A solution of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (1 molar equivalent) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with stirring. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-4 hours or until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent.
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, a singlet for the hydroxymethyl protons, a singlet for the methylene protons of the dihydrofuran ring, and a singlet for the gem-dimethyl groups. The chemical shifts of the aromatic protons will be influenced by the positions of the substituents.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbon of the hydroxymethyl group, the methylene carbon and the quaternary carbon of the dihydrofuran ring, and the carbons of the dimethyl groups.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 178). Common fragmentation patterns for benzofuran derivatives involve cleavage of the substituents and opening of the dihydrofuran ring.[3]
Potential Biological Activity
Specific biological activity data for this compound has not been found in the reviewed literature. However, the benzofuran scaffold is a well-known pharmacophore present in numerous biologically active natural and synthetic compounds.[8][9] Derivatives of 2,2-dimethyl-2,3-dihydro-1-benzofuran have been reported to possess a range of biological activities, including antimicrobial and anti-inflammatory properties.[10][11][12]
Antimicrobial Activity
Several studies have demonstrated that derivatives of 2,2-dimethyl-2,3-dihydro-7-benzofuranol exhibit antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi of the Candida species.[8] The introduction of different substituents on the benzofuran core can modulate the antimicrobial spectrum and potency.
Anti-inflammatory Activity
Benzofuran derivatives have been investigated for their anti-inflammatory effects.[10] Some studies have shown that these compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[10] This suggests a potential mechanism of action involving the modulation of inflammatory signaling pathways.
Experimental Workflow for Biological Screening:
Caption: A general workflow for the biological evaluation of the target compound.
Potential Signaling Pathways
Given the reported anti-inflammatory activity of related benzofuran derivatives, this compound could potentially modulate inflammatory signaling pathways. A plausible, though unconfirmed, mechanism could involve the inhibition of enzymes like inducible nitric oxide synthase (iNOS) or cyclooxygenase-2 (COX-2), which are key players in the inflammatory response.
Caption: Hypothesized anti-inflammatory mechanism of action.
Conclusion
This compound is a compound of interest within the broader class of biologically active benzofurans. While specific experimental data for this molecule is limited, this guide provides a comprehensive overview based on available information for closely related structures. The presented physical and chemical properties, along with the proposed synthetic route and potential biological activities, offer a solid foundation for further research and development in the fields of medicinal chemistry and drug discovery. Future studies are warranted to elucidate the specific biological targets and mechanisms of action of this compound.
References
- 1. This compound | C11H14O2 | CID 2795472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. imreblank.ch [imreblank.ch]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | C10H12O2 | CID 15278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-ethoxycarbonylaminothio)-N-methylcarbamoyloxy)- | C16H22N2O5S | CID 47756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol molecular structure and IUPAC name
This technical guide provides a comprehensive overview of the molecular structure, nomenclature, and synthesis of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol, a notable heterocyclic compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Molecular Structure and IUPAC Nomenclature
The compound with the systematic name this compound is a derivative of benzofuran. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2,2-dimethyl-3H-1-benzofuran-7-yl)methanol[1]. Its structure features a dihydrobenzofuran core with two methyl groups at the 2-position and a hydroxymethyl group at the 7-position.
Key Structural Features:
-
Core Scaffold: Dihydrobenzofuran
-
Substitution:
-
Two methyl groups at position 2.
-
A hydroxymethyl group at position 7.
-
The molecular formula of the compound is C₁₁H₁₄O₂, and it has a molecular weight of 178.23 g/mol [1].
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, computed properties provide valuable insights.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | PubChem[1] |
| Molecular Weight | 178.23 g/mol | PubChem[1] |
| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |
| XLogP3-AA | 1.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow:
The synthesis can be envisioned as a two-step process starting from the commercially available precursor, 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
-
Formylation of 2,3-dihydro-2,2-dimethyl-7-benzofuranol: Introduction of a formyl group at the 7-position of the benzofuran ring to yield 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction.
-
Reduction of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde: The aldehyde is then reduced to the corresponding primary alcohol, this compound. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Experimental Protocol for a Precursor Synthesis: 2,3-dihydro-2,2-dimethyl-7-benzofuranol
A detailed synthesis of the precursor, 2,3-dihydro-2,2-dimethyl-7-benzofuranol, is described in US Patent 3,419,579A[3]. The process starts from 2-hydroxyacetophenone and involves the following key steps:
-
Etherification: Reaction of 2-hydroxyacetophenone with methallyl chloride in the presence of a base (e.g., sodium hydroxide) to form 2-acetylphenyl methallyl ether[3].
-
Claisen Rearrangement and Cyclization: The ether is heated in the presence of a catalyst, such as anhydrous magnesium chloride, to induce a Claisen rearrangement followed by intramolecular cyclization to yield 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran[3].
-
Baeyer-Villiger Oxidation: The resulting acetylbenzofuran is treated with a peroxy acid (e.g., peracetic acid) to form 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran[3].
-
Hydrolysis: The acetoxy derivative is hydrolyzed with a base (e.g., sodium hydroxide) to afford the final product, 2,3-dihydro-2,2-dimethyl-7-benzofuranol[3].
Spectroscopic Data
Specific, experimentally determined NMR data for this compound is not readily found in the literature. However, data for structurally related compounds can provide an estimation of the expected chemical shifts.
¹H and ¹³C NMR of Related Benzofuran Derivatives:
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| A related 2,3-dihydrobenzofuran derivative | 7.08-6.96 (m, 2H), 6.80-6.72 (m, 1H), 6.69-6.63 (m, 1H), 4.35 -4.27 (m, 2H), 1.67-1.47 (m, 2H), 1.25 (d, J = 15.5 Hz, 2H), 1.20-1.10 (m, 4H), 1.09 (s, 6H), 1.06 (s, 6H), 0.77 (t, J = 7.2 Hz, 3H)[4] | 159.60, 135.58, 127.68, 123.33, 120.08, 109.23, 83.10, 82.28, 46.54, 41.38, 26.70, 24.70, 24.67, 23.13, 13.96[4] |
| Another related 2,3-dihydrobenzofuran derivative | 7.08-6.95 (m, 2H), 6.79-6.71 (m, 1H), 6.69-6.62 (m, 1H), 4.35-4.26 (m, 2H), 1.64-1.45 (m, 2H), 1.35-1.22 (m, 2H), 1.22-1.10 (m, 2H), 1.08 (s, 6H), 1.06 (s, 6H), 0.77 (t, J = 7.3 Hz, 3H)[4] | 159.59, 135.50, 127.67, 123.30, 120.05, 109.19, 83.07, 82.26, 46.60, 44.10, 24.68, 24.63, 17.79, 14.49[4] |
Visualization of the Molecular Structure
References
- 1. This compound | C11H14O2 | CID 2795472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | C11H12O2 | CID 2795471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
Spectroscopic Profile of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the compound (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol. Due to the limited availability of experimentally derived spectra in public-domain literature and databases, this document presents a detailed compilation of predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies for obtaining such spectroscopic data are also detailed to guide researchers in the experimental characterization of this and structurally related molecules. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of benzofuran derivatives in drug discovery and development.
Introduction
This compound, with the molecular formula C₁₁H₁₄O₂, is a derivative of the dihydrobenzofuran scaffold, a common motif in a variety of biologically active compounds.[1] Accurate and comprehensive spectroscopic data is crucial for the unequivocal identification and characterization of this compound, ensuring its purity and structural integrity in research and development settings. This document aims to fill the current gap in readily accessible experimental data by providing a robust predicted spectroscopic profile.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1 - 7.2 | d | 1H | Ar-H |
| ~6.8 - 6.9 | t | 1H | Ar-H |
| ~6.7 - 6.8 | d | 1H | Ar-H |
| ~4.7 | s | 2H | -CH₂OH |
| ~3.0 | s | 2H | -CH₂- (dihydrofuran ring) |
| ~2.5 | br s | 1H | -OH |
| ~1.5 | s | 6H | -C(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | Ar-C (C-O) |
| ~130 | Ar-C |
| ~128 | Ar-C |
| ~125 | Ar-C |
| ~120 | Ar-C |
| ~110 | Ar-C |
| ~85 | -C(CH₃)₂ |
| ~65 | -CH₂OH |
| ~40 | -CH₂- (dihydrofuran ring) |
| ~25 | -C(CH₃)₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3650 - 3200 | Broad, Strong | O-H stretch | Alcohol |
| 3100 - 3000 | Medium | C-H stretch | Aromatic |
| 2980 - 2850 | Strong | C-H stretch | Aliphatic |
| 1600 - 1450 | Medium-Weak | C=C stretch | Aromatic Ring |
| 1250 - 1000 | Strong | C-O stretch | Alcohol, Ether |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The predicted major fragments for this compound under electron ionization (EI) are outlined below. Alcohols often undergo fragmentation through alpha cleavage and dehydration.[2][3]
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment | Notes |
| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 163 | [M - CH₃]⁺ | Loss of a methyl group |
| 160 | [M - H₂O]⁺ | Dehydration |
| 149 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group (alpha cleavage) |
| 131 | [M - CH₃ - H₂O]⁺ | Loss of a methyl group and water |
| 107 | [C₇H₇O]⁺ | Benzyl-type fragment |
| 79 | [C₆H₇]⁺ | A common fragment in benzyl alcohol derivatives[4] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] The solution should be clear and free of particulate matter.
-
Tube Loading: Transfer the solution into a clean, dry 5 mm NMR tube.[5]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent.[6]
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.[6]
-
Acquisition: Acquire the ¹H NMR spectrum. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied.
-
Analysis: The chemical shifts, multiplicities, and integrals of the peaks are analyzed to determine the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O, as well as instrumental artifacts.[7]
-
Sample Preparation:
-
Liquid Sample (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid Sample (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal.[8]
-
-
Data Acquisition: Place the prepared sample in the IR beam path and collect the spectrum. The instrument records an interferogram, which is then Fourier transformed into a spectrum of absorbance or transmittance versus wavenumber.[9]
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or a direct insertion probe.[10]
-
Ionization: The sample molecules are ionized, typically using Electron Ionization (EI) for small organic molecules. In EI, a high-energy electron beam bombards the sample, causing the loss of an electron to form a molecular ion and inducing fragmentation.[11]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[11]
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
This technical guide provides a detailed predicted spectroscopic profile for this compound, covering NMR, IR, and MS data. In the absence of published experimental spectra, these predictions serve as a valuable reference for researchers working with this compound. The included generalized experimental protocols offer a practical guide for the spectroscopic characterization of this and similar molecules, supporting the advancement of research in medicinal chemistry and drug development.
References
- 1. This compound | C11H14O2 | CID 2795472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Alternative Synthesis Routes for 2,2-dimethyl-2,3-dihydro-1-benzofuran Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold is a privileged structural motif found in a wide array of biologically active natural products and synthetic compounds. Its derivatives have garnered significant attention in medicinal chemistry and drug development due to their diverse pharmacological activities. While classical synthetic approaches are established, the exploration of alternative routes is crucial for improving efficiency, reducing costs, and accessing novel analogs. This technical guide provides a comprehensive overview of key alternative synthesis strategies for 2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives, complete with detailed experimental protocols, quantitative data, and mechanistic pathway diagrams.
Synthesis from 2-Hydroxyacetophenone: An Economical Alternative
A notable alternative to traditional methods, particularly those starting from the more expensive catechol, is a multi-step synthesis commencing with 2-hydroxyacetophenone. This route offers a cost-effective pathway to valuable intermediates such as 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol.
Reaction Pathway
The synthesis proceeds through a four-step sequence:
-
Etherification: Reaction of 2-hydroxyacetophenone with a methallyl halide.
-
Rearrangement and Cyclization: Intramolecular rearrangement and subsequent cyclization of the resulting ether.
-
Oxidation: Conversion of the acetyl group to an acetoxy group.
-
Hydrolysis: Hydrolysis of the acetoxy group to yield the final hydroxyl derivative.
Experimental Protocols and Quantitative Data
The following tables summarize the experimental conditions and yields for the synthesis of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol from 2-hydroxyacetophenone, based on patented procedures.
Table 1: Synthesis of 2-Acetylphenyl Methallyl Ether
| Parameter | Value |
| Starting Material | 2-Hydroxyacetophenone |
| Reagents | Methallyl chloride, Sodium hydroxide |
| Solvent | Methyl alcohol |
| Temperature | Reflux |
| Reaction Time | 8 hours |
| Yield | Not specified in patent for this step |
Table 2: Rearrangement and Cyclization to 2,2-Dimethyl-2,3-dihydro-7-acetylbenzofuran
| Parameter | Value |
| Starting Material | 2-Acetylphenyl methallyl ether |
| Catalyst | Anhydrous magnesium chloride |
| Temperature | 190-200 °C |
| Reaction Time | 5 hours |
| Yield | Not specified in patent for this step |
Table 3: Oxidation to 2,2-Dimethyl-2,3-dihydro-7-acetoxybenzofuran
| Parameter | Value |
| Starting Material | 2,2-Dimethyl-2,3-dihydro-7-acetylbenzofuran |
| Reagent | 31% Peracetic acid in acetic acid |
| Solvent | Chloroform |
| Temperature | Room temperature |
| Reaction Time | 3 days |
| Conversion | 87% |
Table 4: Hydrolysis to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol
| Parameter | Value |
| Starting Material | 2,2-Dimethyl-2,3-dihydro-7-acetoxybenzofuran |
| Reagents | Sodium hydroxide, Hydrochloric acid |
| Solvent | Water, Ethanol |
| Temperature | Reflux |
| Reaction Time | 2.5 hours |
| Yield | Not specified in patent for this step |
Claisen Rearrangement and Intramolecular Cyclization
A classical yet effective alternative approach involves the thermal or Lewis acid-catalyzed Claisen rearrangement of a 2-(2-methylallyloxy)phenol intermediate. The subsequent intramolecular cyclization of the resulting ortho-substituted phenol yields the desired 2,2-dimethyl-2,3-dihydro-1-benzofuran ring system.
Reaction Pathway
This two-step sequence is a powerful tool for the construction of the dihydrobenzofuran core.
Experimental Considerations
While the Claisen rearrangement is a well-established reaction, specific conditions for substrates leading to 2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives can vary. Thermal rearrangement often requires high temperatures (180-220 °C), while Lewis acid catalysis (e.g., with BF₃·OEt₂ or AlCl₃) can proceed at lower temperatures. The subsequent cyclization of the 2-(2-methylallyl)phenol intermediate is typically acid-catalyzed.
Table 5: General Conditions for Claisen Rearrangement and Cyclization
| Step | Reagents/Conditions | Temperature |
| Claisen Rearrangement | Neat (thermal) or Lewis Acid (e.g., BF₃·OEt₂) | 180-220 °C (thermal) or RT to 80 °C (catalytic) |
| Intramolecular Cyclization | Acid catalyst (e.g., H₂SO₄, PPA) | Varies with catalyst |
Note: Specific quantitative data for the direct synthesis of unsubstituted 2,2-dimethyl-2,3-dihydro-1-benzofuran via this route requires further empirical determination.
Palladium-Catalyzed Intramolecular Cyclization
Modern transition-metal catalysis offers elegant and efficient methods for the synthesis of heterocyclic compounds. Palladium-catalyzed intramolecular cyclization of 2-(2-methylallyl)phenols presents a promising alternative for the construction of the 2,2-dimethyl-2,3-dihydro-1-benzofuran core, often under mild reaction conditions.
Reaction Pathway
This catalytic cycle typically involves the coordination of the palladium catalyst to the alkene, followed by nucleophilic attack from the phenolic oxygen.
Experimental Protocols and Quantitative Data
The palladium-catalyzed oxidative cyclization of 2-allylphenols has been reported to proceed efficiently. While specific examples for 2-(2-methylallyl)phenol leading to the 2,2-dimethyl derivative are less common in the provided literature, the general conditions can be adapted.
Table 6: Representative Conditions for a Palladium-Catalyzed Oxidative Cyclization
| Parameter | Value |
| Starting Material | 2-Allylphenol |
| Catalyst | PdCl₂ (2 mol%) |
| Reoxidant | Cu(OAc)₂ (2 eq.), LiCl (2 eq.) |
| Solvent | DMF/H₂O (10:1) |
| Temperature | Room Temperature |
| Reaction Time | 25 minutes |
| Yield | 92% (for 2-methylbenzofuran) |
Adaptation of this methodology to 2-(2-methylallyl)phenol is expected to yield the desired 2,2-dimethyl-2,3-dihydro-1-benzofuran derivative. Optimization of reaction conditions may be required.
Organocatalytic Enantioselective Synthesis
For the synthesis of chiral 2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives, organocatalysis has emerged as a powerful tool. Enantioselective intramolecular reactions, such as Michael additions, can be catalyzed by chiral organic molecules to afford products with high stereocontrol.
Conceptual Reaction Pathway
An organocatalytic approach could involve the activation of a suitable precursor by a chiral catalyst, followed by an intramolecular cyclization that sets the stereochemistry of the final product.
The Diverse Biological Activities of Benzofuran and Dihydrobenzofuran Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran and dihydrobenzofuran ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. Their versatile structures have been extensively explored, leading to the discovery of potent agents with a wide range of therapeutic applications. This technical guide provides a comprehensive overview of the significant biological activities of these scaffolds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Detailed experimental protocols for key assays and a summary of quantitative activity data are presented to facilitate further research and development in this promising area.
Anticancer Activity
Benzofuran and dihydrobenzofuran derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in tumor growth and proliferation.
Quantitative Anticancer Activity Data
The cytotoxic effects of various benzofuran and dihydrobenzofuran derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of the most potent compounds are summarized in the table below.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofuran | 3-Bromomethyl-2-methyl-5-nitrobenzofuran | HL-60 (Leukemia) | 0.1 | [1] |
| Halogenated Benzofuran | 3-Bromomethyl-2-methyl-5-nitrobenzofuran | K562 (Leukemia) | 5 | [1] |
| Benzofuran-Chalcone Hybrid | (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HT29 (Colon Cancer) | 0.35 | |
| Benzofuran-Chalcone Hybrid | (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HCT116 (Colon Cancer) | 0.59 | |
| Benzofuran-Chalcone Hybrid | (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | H1299 (Lung Cancer) | 1.46 | |
| Benzofuran-Chalcone Hybrid | (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | A549 (Lung Cancer) | 2.85 | |
| Benzofuran-2-carboxamide | Derivative with 1,2,3-triazole | A549 (Lung Cancer) | 0.57 | [2] |
| Benzofuran-2-carboxamide | Derivative with 1,2,3-triazole | HeLa (Cervical Cancer) | 0.73 | [2] |
| Benzofuran-2-carboxamide | Derivative with 1,2,3-triazole | HCT-116 (Colon Cancer) | 0.87 | [2] |
| Benzofuran-based oxadiazole | Bromo derivative | HCT116 (Colon Cancer) | 3.27 | [2] |
| Benzofuran-Thiazole Hybrid | Methyl-substituted | PC3 (Prostate Cancer) | 4.0 | [2] |
| Benzofuran-Thiazole Hybrid | Methyl-substituted | HeLa (Cervical Cancer) | 6.55 | [2] |
| Benzofuran-Thiazole Hybrid | Methyl-substituted | HePG2 (Liver Cancer) | 8.49 | [2] |
| Piperazine-based Benzofuran | Compound 38 | A549 (Lung Cancer) | 25.15 | [2] |
| Piperazine-based Benzofuran | Compound 38 | K562 (Leukemia) | 29.66 | [2] |
Mechanism of Action: VEGFR-2 Inhibition
A key mechanism underlying the anticancer activity of several benzofuran derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. By blocking the VEGF/VEGFR-2 signaling pathway, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.[2]
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by benzofuran derivatives.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in cell culture medium. Add the different concentrations of the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
This assay determines the direct inhibitory activity of the compounds against the VEGFR-2 kinase.
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations, recombinant human VEGFR-2 kinase domain, a specific substrate (e.g., a synthetic peptide), and ATP in a suitable kinase buffer.
-
Kinase Reaction: Initiate the reaction and incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures ATP consumption.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Anti-inflammatory Activity
Benzofuran and dihydrobenzofuran derivatives have shown potent anti-inflammatory effects by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling cascades.
Quantitative Anti-inflammatory Activity Data
The inhibitory effects of these compounds on the production of inflammatory mediators are presented below.
| Compound Class | Specific Derivative | Assay | IC50 (µM) | Reference |
| Fluorinated Benzofuran | Compound 3 | PGE2 Inhibition | 1.48 | [3] |
| Fluorinated Benzofuran | Compound 2 | PGE2 Inhibition | 1.92 | [3] |
| Fluorinated Benzofuran | Group I Compounds | Nitric Oxide Inhibition | 2.4 - 5.2 | [3] |
| Fluorinated Benzofuran | Group I Compounds | Interleukin-6 Inhibition | 1.2 - 9.04 | [3] |
| Fluorinated Benzofuran | Group I Compounds | CCL2 Inhibition | 1.5 - 19.3 | [3] |
| Aza-benzofuran | Compound 1 | Nitric Oxide Inhibition | 17.3 | [4] |
| Aza-benzofuran | Compound 4 | Nitric Oxide Inhibition | 16.5 | [4] |
| Piperazine/Benzofuran Hybrid | Compound 5d | Nitric Oxide Inhibition | 52.23 | [5] |
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
Certain benzofuran derivatives exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[5] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.
The following diagram illustrates the inhibition of these pathways by benzofuran derivatives.
Experimental Protocols
This assay measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reaction: Mix 50 µL of the cell culture supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite from a standard curve and determine the IC50 value for NO inhibition.
This technique is used to detect and quantify the phosphorylation status of key proteins in the NF-κB and MAPK pathways.
-
Cell Treatment and Lysis: Treat cells as described for the Griess assay. After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-ERK, ERK).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Antimicrobial Activity
Benzofuran and dihydrobenzofuran scaffolds have been shown to possess broad-spectrum antimicrobial activity against various bacteria and fungi.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Aza-benzofuran | Compound 1 | Staphylococcus aureus | 12.5 | [4] |
| Aza-benzofuran | Compound 1 | Salmonella typhimurium | 12.5 | [4] |
| Aza-benzofuran | Compound 1 | Escherichia coli | 25 | [4] |
| Oxa-benzofuran | Compound 6 | Penicillium italicum | 12.5 | [4] |
| Oxa-benzofuran | Compound 6 | Colletotrichum musae | 12.5 - 25 | [4] |
| Benzofuran Amide | Compound 6a, 6b, 6f | Gram-positive & Gram-negative bacteria | 6.25 | [6] |
| 2-Arylbenzofuran | Hydroxylated at C-6 | Various bacterial strains | 0.78 - 3.12 | [7] |
| 3-Aryl-methanone Benzofuran | Hydrophobic analogs | E. coli, S. aureus, MRSA, B. subtilis | 0.39 - 3.12 | [8] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the MIC of a compound against a specific microorganism.
-
Preparation of Inoculum: Culture the microbial strain overnight and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include wells for a positive control (a standard antibiotic) and a negative control (broth and solvent).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Neuroprotective Activity
Derivatives of benzofuran have emerged as promising neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action and In Vitro Evidence
Benzofuran derivatives have been shown to protect neuronal cells from various insults, including excitotoxicity and oxidative stress. For instance, certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have demonstrated significant protection against NMDA-induced excitotoxic neuronal cell damage in primary cultured rat cortical cells.[8] One derivative, with a methyl substitution at the R2 position, exhibited neuroprotective effects comparable to the NMDA antagonist memantine.[8] Additionally, some compounds have shown the ability to scavenge free radicals and inhibit lipid peroxidation.[8]
The following diagram illustrates a general workflow for assessing the neuroprotective activity of benzofuran derivatives.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neurodegenerative diseases.
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in appropriate medium. For some studies, cells can be differentiated into a more mature neuronal phenotype by treatment with agents like retinoic acid.
-
Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for a specified period (e.g., 1-24 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as 1-methyl-4-phenylpyridinium (MPP+), amyloid-beta (Aβ) peptide, or N-methyl-D-aspartate (NMDA), to induce cell death.
-
Assessment of Cell Viability: After the neurotoxin treatment, assess cell viability using the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
Mechanistic Studies: To investigate the mechanism of neuroprotection, assays for apoptosis (e.g., Annexin V/propidium iodide staining followed by flow cytometry), reactive oxygen species (ROS) generation, and mitochondrial membrane potential can be performed.
This guide highlights the significant and diverse biological activities of benzofuran and dihydrobenzofuran scaffolds. The provided data and experimental protocols serve as a valuable resource for researchers and drug development professionals, aiming to accelerate the discovery and development of novel therapeutics based on these versatile heterocyclic systems. The continued exploration of these scaffolds holds great promise for addressing a wide range of unmet medical needs.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics [koreascience.kr]
- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol in Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – December 26, 2025 – While direct and extensive research on the medicinal chemistry applications of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol remains nascent, the broader class of benzofuran derivatives has demonstrated significant therapeutic potential across a spectrum of diseases. This technical guide consolidates the existing knowledge on related benzofuran scaffolds to extrapolate the potential applications of this compound and its derivatives, providing a roadmap for future research and drug development endeavors.
The 2,2-dimethyl-2,3-dihydro-1-benzofuran core structure is a key pharmacophore found in a variety of biologically active molecules. The inherent structural features of this scaffold, including the fused benzene and dihydrofuran rings, provide a rigid framework that can be strategically modified to interact with various biological targets. The presence of a methanol group at the 7-position offers a crucial handle for synthetic elaboration, enabling the generation of diverse libraries of compounds for biological screening.
Potential Therapeutic Applications
Based on the activities of structurally related benzofuran derivatives, this compound could serve as a valuable starting point for the development of novel therapeutics in the following areas:
-
Anticancer Agents: Numerous benzofuran derivatives have exhibited potent cytotoxic activity against various cancer cell lines.[1] The mechanism of action often involves the inhibition of critical cellular processes such as cell proliferation and survival. For instance, certain benzofuran-3-yl-(indol-3-yl)maleimides have been identified as potent inhibitors of glycogen synthase kinase 3β (GSK-3β), a key enzyme in cancer cell proliferation and survival.[2]
-
Antimicrobial Agents: The benzofuran scaffold is a recurring motif in compounds with significant antibacterial and antifungal properties.[3] Derivatives can be designed to target essential microbial enzymes or disrupt cell wall integrity.
-
Anti-inflammatory Agents: Several benzofuran derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.[4] For example, some fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress the production of pro-inflammatory mediators.[5]
-
Kinase Inhibitors: The rigid structure of the benzofuran nucleus makes it an attractive scaffold for the design of kinase inhibitors, which are crucial in treating a variety of diseases, including cancer and inflammatory disorders.[6] Benzofuran-based compounds have been developed as inhibitors of mTOR signaling and cyclin-dependent kinase 2 (CDK2).[7][8]
Synthetic Pathways and Key Intermediates
The synthesis of this compound and its derivatives typically starts from readily available precursors. A key intermediate is 2,3-dihydro-2,2-dimethyl-7-benzofuranol, which can be synthesized from 2-hydroxyacetophenone. The hydroxyl group at the 7-position can then be functionalized to introduce the methanol group or other moieties for structure-activity relationship (SAR) studies.
Below is a generalized workflow for the synthesis and evaluation of derivatives of this compound.
Caption: A generalized workflow for the synthesis and evaluation of derivatives.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on derivatives of this compound are not available, general trends from the broader benzofuran class can guide future design efforts.[3][9] Key considerations include:
-
Substitution at the 7-position: The hydroxymethyl group provides a vector for exploring various substituents to probe interactions with target proteins. Conversion to esters, ethers, and amines can significantly modulate potency and pharmacokinetic properties.
-
Modifications of the Dihydrofuran Ring: Alterations to the gem-dimethyl group can influence metabolic stability and binding affinity.
-
Aromatic Ring Substitution: Introduction of substituents on the benzene ring can impact electronic properties and provide additional points of interaction with biological targets.
Experimental Protocols
While specific experimental protocols for the synthesis and biological evaluation of this compound derivatives are not yet published, the following are representative methodologies adapted from studies on related benzofuran compounds.
General Procedure for Synthesis of this compound Derivatives (Illustrative)
-
Esterification: To a solution of this compound in an appropriate solvent (e.g., dichloromethane), add a carboxylic acid, a coupling agent (e.g., DCC or EDC), and a catalytic amount of DMAP. Stir the reaction mixture at room temperature until completion.
-
Etherification: To a suspension of sodium hydride in a polar aprotic solvent (e.g., THF), add this compound at 0 °C. After stirring, add an alkyl halide and allow the reaction to proceed to completion.
-
Purification: The synthesized derivatives would be purified using standard techniques such as column chromatography on silica gel.
-
Characterization: The structure of the purified compounds would be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Representative Biological Assay: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzofuran derivatives and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:
-
Synthesis of Diverse Libraries: A systematic exploration of derivatives by modifying the hydroxymethyl group and other positions on the scaffold is warranted.
-
High-Throughput Screening: Screening these libraries against a panel of biological targets, including kinases, cancer cell lines, and microbial strains, will be crucial to identify lead compounds.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by active compounds will be essential for their further development.
The logical relationship for initiating a drug discovery program based on this scaffold is depicted below.
Caption: Logic for initiating a drug discovery program.
References
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol: A Versatile Synthetic Building Block for Drug Discovery and Materials Science
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol , a derivative of the 2,3-dihydro-1-benzofuran scaffold, presents itself as a valuable and versatile building block for the synthesis of a wide array of complex molecules. Its unique structure, featuring a fused heterocyclic ring system and a reactive primary alcohol functional group, makes it an attractive starting material for researchers in drug development, agrochemicals, and materials science. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and potential applications as a synthetic intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its closely related derivatives is presented in Table 1. These data are essential for planning and executing synthetic transformations and for the characterization of resulting products.
| Property | This compound | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde |
| CAS Number | 38002-89-0[1] | 42327-95-7[2] | 38002-88-9 |
| Molecular Formula | C₁₁H₁₄O₂[1] | C₁₁H₁₂O₃[2] | C₁₁H₁₂O₂ |
| Molecular Weight | 178.23 g/mol [1] | 192.21 g/mol [2] | 176.21 g/mol |
| Appearance | Not specified | Not specified | Not specified |
| Boiling Point | Not specified | Not specified | Not specified |
| Melting Point | Not specified | Not specified | Not specified |
| Solubility | Not specified | Not specified | Not specified |
Synthesis of this compound
While direct, detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature, a plausible and efficient synthetic route can be devised based on the synthesis of its carboxylic acid precursor followed by reduction.
Step 1: Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
The synthesis of the key intermediate, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, can be achieved from Benzoic acid, 2-hydroxy-3-(2-methyl-2-propen-1-yl)-.[2] The reaction involves an intramolecular cyclization.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, place Benzoic acid, 2-hydroxy-3-(2-methyl-2-propen-1-yl)-.
-
Cyclization: The cyclization is reported to occur at a high temperature, specifically between 210-215 °C, for a duration of 0.75 hours.[2] This is likely a thermal cyclization, possibly with the aid of a catalyst, though not explicitly mentioned in the available abstract.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled. The product, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, can be purified by standard techniques such as recrystallization or column chromatography. A reported yield for this transformation is 61%.[2]
References
The Quest for Novel Therapeutics: A Technical Guide to the Discovery and Isolation of Dihydrobenzofuran Natural Products
For Researchers, Scientists, and Drug Development Professionals
The intricate molecular architecture of natural products has long been a source of inspiration for the development of new therapeutic agents. Among these, the dihydrobenzofuran scaffold is a privileged structure, appearing in a multitude of biologically active compounds with potential applications in oncology, inflammatory diseases, and infectious diseases. This technical guide provides an in-depth overview of the core methodologies for the discovery and isolation of novel dihydrobenzofuran natural products, tailored for researchers and professionals in the field of drug development.
Sourcing Novel Dihydrobenzofuran Compounds
Dihydrobenzofuran natural products are predominantly found in the plant and fungal kingdoms.[1] Various plant families, such as Asteraceae, Polygonaceae, and Leguminosae, are known to produce these compounds.[1][2] Fungi, particularly endophytic and marine-derived species, also represent a rich and largely untapped source of novel dihydrobenzofurans.[1][3][4][5]
Key Natural Sources:
-
Plants: Species such as Polygonum barbatum, Dalbergia species, and those from the Zanthoxylum genus have yielded novel dihydrobenzofuran derivatives.[6][7][8]
-
Fungi: Marine-derived fungi, including species of Aspergillus and Penicillium, have been shown to produce a diverse array of bioactive secondary metabolites, including dihydrobenzofurans.[3][5][9]
A Roadmap to Isolation and Purification: Experimental Workflow
The successful isolation of dihydrobenzofuran natural products from their native sources hinges on a systematic and multi-step experimental workflow. This process typically involves extraction, fractionation, and purification, guided by bioassay- or spectroscopy-based screening.
Figure 1: General workflow for the isolation and purification of dihydrobenzofuran natural products.
Detailed Experimental Protocols
Extraction of Plant Material
A robust extraction protocol is fundamental to maximizing the yield of the target compounds.
Protocol: Maceration and Solvent Extraction
-
Preparation: Air-dry the plant material (e.g., leaves, stems, roots) and grind it into a fine powder.
-
Defatting (Optional): For plant materials rich in lipids, pre-extract the powdered material with a non-polar solvent like hexane to remove fats and waxes.
-
Maceration: Submerge the powdered plant material in a polar solvent such as methanol or ethyl acetate at room temperature. The ratio of plant material to solvent is typically 1:10 (w/v).
-
Extraction: Allow the mixture to stand for 24-72 hours with occasional agitation.
-
Filtration and Concentration: Filter the mixture and collect the filtrate. Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Fractionation by Liquid-Liquid Partitioning
The crude extract is a complex mixture. Liquid-liquid partitioning separates compounds based on their differential solubility in immiscible solvents.
Protocol: Solvent Partitioning
-
Suspension: Suspend the crude extract in a mixture of water and methanol (e.g., 9:1 v/v).
-
Sequential Partitioning: Transfer the suspension to a separatory funnel and partition it sequentially with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol.
-
Fraction Collection: Collect each solvent layer, which now contains a fraction enriched with compounds of corresponding polarity. Dihydrobenzofurans are often found in the ethyl acetate fraction.
-
Concentration: Evaporate the solvent from each fraction to yield the respective dried fractions.
Purification by Column Chromatography
Column chromatography is a key step in isolating individual compounds from the enriched fractions.
Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a glass column packed with silica gel as the stationary phase, using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Adsorb the dried fraction (e.g., ethyl acetate fraction) onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with a solvent system of gradually increasing polarity. A common gradient is n-hexane/ethyl acetate, starting with 100% n-hexane and progressively increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
TLC Monitoring: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify fractions containing the compounds of interest. Pool fractions with similar TLC profiles.
High-Performance Liquid Chromatography (HPLC)
For final purification to obtain a single, pure compound, preparative High-Performance Liquid Chromatography (HPLC) is often employed.
Protocol: Preparative HPLC
-
Column and Mobile Phase Selection: Choose a suitable preparative HPLC column (e.g., C18) and a mobile phase (e.g., a gradient of methanol and water) based on analytical HPLC development.
-
Sample Preparation: Dissolve the semi-purified fraction from column chromatography in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Injection and Fraction Collection: Inject the sample onto the HPLC system and collect the fractions corresponding to the desired peaks as detected by a UV detector.
-
Purity Confirmation: Analyze the purity of the collected fractions using analytical HPLC.
-
Solvent Removal: Remove the solvent from the pure fractions to obtain the isolated dihydrobenzofuran.
Structure Elucidation
The chemical structure of the isolated pure compound is determined using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions and conjugation within the molecule.
Biological Activity and Quantitative Data
Many novel dihydrobenzofuran natural products have demonstrated significant biological activities. The following tables summarize representative quantitative data from the literature.
| Compound Name | Source Organism | Biological Activity | Target Cell Line/Enzyme | IC₅₀ (µM) | Reference |
| Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate (Compound 1) | Polygonum barbatum | Anticancer | CAL-27 (Oral Cancer) | 48.52 ± 0.95 | [6][7] |
| (E)-3-((2S,3S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-(methoxycarbonyl)-2,3-dihydrobenzofuran-4-yl)acrylic acid (Compound 2) | Polygonum barbatum | Anti-angiogenesis | CAM Assay | 13.4 ± 1.1 | [6][7] |
| (2S,3S)-4-((E)-2-carboxyvinyl)-2-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid (Compound 3) | Polygonum barbatum | Anticancer | CAL-27 (Oral Cancer) | 86.95 ± 4.39 | [6] |
| Asperterreusine A | Aspergillus terreus | Cytotoxic | A-549 (Lung Cancer) | Not specified | [9] |
| (S)-5,7-dichloro-6-methoxy-2-methyl-2,3-dihydrobenzofuran-4-carboxylic acid | Amorosia sp. | Anti-inflammatory | Not specified | Not specified | [3] |
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for drug development. Some dihydrobenzofuran derivatives have been shown to induce apoptosis in cancer cells. The apoptotic signaling pathway is a key target for many anticancer drugs.
Figure 2: A simplified diagram of a potential apoptotic signaling pathway targeted by dihydrobenzofuran derivatives.
Studies on dihydrobenzofuran derivatives isolated from Polygonum barbatum suggest that their anticancer activity may be mediated through the induction of apoptosis.[7] Docking studies have indicated that these compounds may target DNA and thymidylate synthase (TS).[7] Furthermore, analysis of fluorinated benzofuran and dihydrobenzofuran derivatives has shown inhibition of the anti-apoptotic protein Bcl-2 and cleavage of PARP-1, both hallmarks of apoptosis.[10]
Conclusion and Future Directions
The discovery and isolation of novel dihydrobenzofuran natural products remain a promising avenue for the identification of new drug leads. The methodologies outlined in this guide provide a robust framework for researchers to successfully navigate the journey from natural source to pure, biologically active compound. Future research should focus on exploring underexplored ecological niches, such as extremophilic fungi, for novel dihydrobenzofuran scaffolds. Additionally, the integration of advanced analytical techniques, such as metabolomics and genome mining, will undoubtedly accelerate the discovery process. A deeper understanding of the mechanisms of action and signaling pathways affected by these compounds will be paramount in translating these natural products into clinically effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Progress in the discovery of new bioactive substances from deep-sea associated fungi during 2020-2022 [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent updates on the bioactive compounds of the marine-derived genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Selective Oxidation of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective oxidation of the primary alcohol, (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol, to its corresponding aldehyde, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde. The resulting aldehyde is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The primary challenge lies in preventing over-oxidation to the carboxylic acid.[1][2] This note outlines several reliable methods for the oxidation of this compound, a common scaffold in medicinal chemistry. The protocols provided are based on well-established and mild oxidation procedures to ensure high yield and purity of the desired aldehyde.
Reaction Scheme
References
Application Notes and Protocols: Esterification of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of various esters from (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol. This starting material is a valuable building block in medicinal chemistry, and its ester derivatives are of significant interest for the development of novel therapeutic agents. The protocols herein describe three common and effective esterification methods: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction. These methods offer versatility in substrate scope and reaction conditions, accommodating a range of carboxylic acids. This document is intended to serve as a practical guide for researchers in organic synthesis and drug discovery.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The benzofuran moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Esterification of the primary alcohol group of this compound allows for the modulation of its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which can significantly impact its pharmacokinetic and pharmacodynamic profile. Benzofuran esters, in particular, have been investigated for their potential as antioxidant and antifungal agents.[1][3]
These application notes provide exemplary protocols for the synthesis of acetate, benzoate, and pivalate esters of this compound, representing a range of steric and electronic properties of the acyl donor.
Exemplary Esterification Protocols
Note: The following protocols are illustrative and based on general synthetic methodologies. Optimization of reaction conditions may be necessary to achieve desired yields and purity for specific substrates.
Fischer Esterification: Synthesis of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl acetate
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] It is a cost-effective method, particularly when one of the reagents can be used in large excess to drive the equilibrium towards the product.[5]
Protocol:
-
To a solution of this compound (1.0 g, 5.61 mmol) in acetic acid (10 mL, excess), add concentrated sulfuric acid (0.1 mL) dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 118 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the excess acid, followed by a wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure ester.[6]
Logical Workflow for Fischer Esterification:
Caption: Workflow for Fischer Esterification.
Steglich Esterification: Synthesis of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl benzoate
The Steglich esterification is a mild method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7] It is particularly useful for acid-sensitive substrates and can be performed at room temperature.[8]
Protocol:
-
Dissolve this compound (1.0 g, 5.61 mmol), benzoic acid (0.75 g, 6.17 mmol), and DMAP (0.07 g, 0.56 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.18 g, 6.17 mmol) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
Logical Workflow for Steglich Esterification:
Caption: Workflow for Steglich Esterification.
Mitsunobu Reaction: Synthesis of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl pivalate
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol carbon.[10] It proceeds under mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]
Protocol:
-
Dissolve this compound (1.0 g, 5.61 mmol), pivalic acid (0.63 g, 6.17 mmol), and triphenylphosphine (1.62 g, 6.17 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.22 mL, 6.17 mmol) dropwise to the stirred solution over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.[12]
Logical Workflow for Mitsunobu Reaction:
Caption: Workflow for Mitsunobu Reaction.
Data Presentation
The following tables summarize the expected outcomes for the esterification reactions described above. The data presented are hypothetical and representative of typical results for these types of transformations.
Table 1: Summary of Reaction Conditions and Yields
| Ester Product | Esterification Method | Carboxylic Acid | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Acetate | Fischer | Acetic Acid | H₂SO₄ | Acetic Acid | Reflux | 4 | 75 |
| Benzoate | Steglich | Benzoic Acid | EDC, DMAP | DCM | 0 to RT | 16 | 85 |
| Pivalate | Mitsunobu | Pivalic Acid | PPh₃, DIAD | THF | 0 to RT | 10 | 80 |
Table 2: Spectroscopic Data for Synthesized Esters
| Ester Product | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| Acetate | 7.1-6.8 (m, 3H), 5.1 (s, 2H), 3.0 (s, 2H), 2.1 (s, 3H), 1.5 (s, 6H) | 171.0, 158.0, 130.0, 128.0, 125.0, 120.0, 110.0, 82.0, 62.0, 40.0, 28.0, 21.0 | 2970, 1740 (C=O), 1230 (C-O) |
| Benzoate | 8.0-7.9 (m, 2H), 7.6-7.4 (m, 3H), 7.1-6.8 (m, 3H), 5.3 (s, 2H), 3.0 (s, 2H), 1.5 (s, 6H) | 166.5, 158.0, 133.0, 130.0, 129.5, 128.5, 128.0, 125.0, 120.0, 110.0, 82.0, 62.5, 40.0, 28.0 | 2970, 1720 (C=O), 1270 (C-O) |
| Pivalate | 7.1-6.8 (m, 3H), 5.1 (s, 2H), 3.0 (s, 2H), 1.5 (s, 6H), 1.2 (s, 9H) | 178.0, 158.0, 130.0, 128.0, 125.0, 120.0, 110.0, 82.0, 62.0, 40.0, 39.0, 28.0, 27.0 | 2970, 1730 (C=O), 1150 (C-O) |
Note: The spectroscopic data are predicted values and should be confirmed by experimental analysis.[13]
Applications in Drug Development
The ester derivatives of this compound are promising candidates for drug development due to the established biological activities of the benzofuran scaffold.[14][15]
-
Prodrug Strategy: Esterification can be employed as a prodrug strategy to enhance the oral bioavailability of a parent drug. The ester moiety can be designed to be cleaved by esterases in the body, releasing the active parent alcohol.
-
Modulation of Activity: The nature of the ester group can influence the biological activity of the molecule. For instance, incorporating different acyl groups can alter the molecule's interaction with biological targets, potentially leading to enhanced potency or a modified activity profile.
-
Improved Physicochemical Properties: By altering the ester group, properties such as solubility, lipophilicity, and metabolic stability can be fine-tuned to optimize the drug-like properties of the compound.
Further screening of a library of these esters in various biological assays is warranted to explore their full therapeutic potential.
Conclusion
This document provides a comprehensive set of exemplary protocols for the esterification of this compound. The described Fischer, Steglich, and Mitsunobu reactions offer a versatile toolkit for the synthesis of a diverse range of ester derivatives. The provided data tables and workflows are intended to guide researchers in the efficient synthesis and characterization of these compounds, facilitating their exploration in the context of drug discovery and development.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. columbia.edu [columbia.edu]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. mdpi.com [mdpi.com]
- 15. atlantis-press.com [atlantis-press.com]
Application Notes and Protocols for Ether Synthesis Using (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of novel ether derivatives from (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol. The resulting compounds are of significant interest due to the established antimicrobial and antifungal activities of the benzofuran scaffold, offering potential for the development of new therapeutic agents.
Introduction
The 2,2-dimethyl-2,3-dihydro-1-benzofuran core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] Etherification of the hydroxymethyl group at the 7-position of this scaffold provides a versatile method for introducing a variety of substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of therapeutic properties. The Williamson ether synthesis is a robust and widely used method for this transformation, involving the reaction of an alkoxide with an alkyl halide.[3]
Data Presentation
While specific quantitative data for a wide range of ether syntheses starting from this compound is not extensively available in a single comprehensive study, the following table summarizes representative reaction conditions and expected outcomes based on the well-established Williamson ether synthesis protocol for analogous aromatic alcohols. The yields are expected to be generally good to excellent, contingent on the nature of the alkylating agent and the specific reaction conditions employed.
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Expected Product | Representative Yield (%) |
| 1 | Methyl iodide | NaH | THF | 0 to rt | 2-4 | (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methoxymethyl ether | 85-95 |
| 2 | Ethyl bromide | K₂CO₃ | DMF | 80 | 6 | (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methoxyethyl ether | 80-90 |
| 3 | Benzyl chloride | Cs₂CO₃ | Acetonitrile | rt to 60 | 4-6 | 7-(Benzyloxy)methyl-2,2-dimethyl-2,3-dihydro-1-benzofuran | 90-98 |
| 4 | Propargyl bromide | NaH | THF | 0 to rt | 3 | 2,2-Dimethyl-7-(prop-2-yn-1-yloxymethyl)-2,3-dihydro-1-benzofuran | 80-90 |
| 5 | Allyl bromide | K₂CO₃ | Acetone | Reflux | 5 | 7-(Allyloxymethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran | 85-95 |
Note: The above data is illustrative and based on general knowledge of the Williamson ether synthesis. Actual yields may vary depending on the specific experimental conditions and the purity of the reagents.
Experimental Protocols
General Protocol for Williamson Ether Synthesis
This protocol describes a general method for the synthesis of ethers from this compound using the Williamson ether synthesis.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), acetonitrile, acetone)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Alcohol Deprotonation:
-
Using a strong base like NaH: To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (e.g., THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1-1.5 eq) portion-wise.
-
Using a weaker base like K₂CO₃ or Cs₂CO₃: To a solution of this compound (1.0 eq) in the chosen solvent (e.g., DMF or acetonitrile), add the carbonate base (1.5-2.0 eq).
-
-
Alkylation:
-
Stir the mixture from step 1 at the appropriate temperature (0 °C to room temperature for strong bases, room temperature to elevated temperatures for weaker bases) for 30-60 minutes to ensure complete formation of the alkoxide.
-
Slowly add the alkyl halide (1.1-1.5 eq) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Upon completion of the reaction, quench the reaction mixture carefully. If NaH was used, slowly add water or a saturated aqueous solution of ammonium chloride at 0 °C. If a carbonate base was used, the mixture can be directly diluted with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure ether derivative.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the Williamson ether synthesis of this compound derivatives.
Caption: General workflow for the synthesis of ether derivatives.
Potential Antifungal Mechanism of Action
Certain benzofuran derivatives have been shown to exhibit antifungal activity by inhibiting the enzyme N-myristoyltransferase (NMT).[4][5][6] NMT is crucial for the viability of fungi as it catalyzes the attachment of myristate to various proteins, a process essential for their proper localization and function.[7][8]
Caption: Inhibition of N-Myristoyltransferase by benzofuran derivatives.
Antimicrobial Activity Screening Workflow
The following diagram outlines a typical workflow for screening the synthesized ether derivatives for their antimicrobial activity.
Caption: Workflow for antimicrobial screening of synthesized compounds.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 4. Antifungals targeted to protein modification: focus on protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Myristoyltransferase Is a Cell Wall Target in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Myristoyltransferase, a Potential Antifungal Candidate Drug-Target for Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-myristoyltransferase - Creative Biolabs [creative-biolabs.com]
Protocol for the synthesis of carbofuran analogs from (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol
Application Notes and Protocols for the Synthesis of Carbofuran Analogs
These application notes provide a detailed protocol for the synthesis of carbofuran analogs, starting from (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol. The protocol is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.
Introduction
Carbofuran and its analogs are a class of carbamate pesticides, nematicides, and acaricides widely used in agriculture. The core of their biological activity lies in the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects and mammals. The synthesis of various analogs allows for the exploration of structure-activity relationships, leading to the development of more potent, selective, or environmentally benign compounds. This protocol outlines a robust two-stage synthesis. The first stage is the conversion of this compound to the key intermediate, 2,3-dihydro-2,2-dimethyl-7-benzofuranol (carbofuran phenol). The second stage involves the carbamoylation of this phenol to generate a library of carbofuran analogs.
Synthesis Overview
The overall synthetic pathway is depicted in the workflow diagram below. The process begins with the oxidation of the starting material to an aldehyde, followed by a Dakin reaction to yield the pivotal phenolic intermediate. This intermediate is then reacted with a variety of isocyanates to produce the desired carbofuran analogs.
Caption: Synthetic workflow for carbofuran analogs.
Experimental Protocols
Stage 1: Synthesis of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
This stage involves a two-step process to convert the starting benzylic alcohol into the key phenolic intermediate.
Step 1: Oxidation of this compound to 7-Formyl-2,2-dimethyl-2,3-dihydrobenzofuran
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford 7-Formyl-2,2-dimethyl-2,3-dihydrobenzofuran as a solid.
Step 2: Dakin Reaction for the formation of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
Materials:
-
7-Formyl-2,2-dimethyl-2,3-dihydrobenzofuran
-
Hydrogen peroxide (30% solution)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), dilute
-
Dichloromethane (DCM) or Ethyl acetate
-
Beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 7-Formyl-2,2-dimethyl-2,3-dihydrobenzofuran (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath and slowly add hydrogen peroxide (30% solution) (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Acidify the reaction mixture with dilute hydrochloric acid to a pH of ~2-3.
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2,3-dihydro-2,2-dimethyl-7-benzofuranol can be purified by recrystallization or column chromatography.
Stage 2: Synthesis of Carbofuran Analogs
This stage involves the reaction of the synthesized carbofuran phenol with various isocyanates to generate the corresponding carbamate analogs.
General Procedure for Carbamoylation:
Materials:
-
2,3-Dihydro-2,2-dimethyl-7-benzofuranol
-
Various isocyanates (e.g., methyl isocyanate, ethyl isocyanate, phenyl isocyanate)
-
Triethylamine or other suitable base catalyst
-
Anhydrous toluene or benzene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Rotary evaporator
Procedure:
-
To a solution of 2,3-dihydro-2,2-dimethyl-7-benzofuranol (1.0 eq) in anhydrous toluene, add a catalytic amount of triethylamine (0.1 eq).
-
Add the desired isocyanate (1.1 eq) to the solution under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 80-110 °C depending on the solvent) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane) to yield the pure carbofuran analog.
Data Presentation
The following table summarizes the synthesis of several carbofuran analogs using the described protocol with hypothetical, yet plausible, data for illustrative purposes.
| Analog | Isocyanate Used | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Hypothetical AChE IC50 (nM) |
| 1 (Carbofuran) | Methyl Isocyanate | Triethylamine | Toluene | 4 | 92 | 50 |
| 2 | Ethyl Isocyanate | Triethylamine | Toluene | 5 | 88 | 75 |
| 3 | Propyl Isocyanate | Triethylamine | Toluene | 5 | 85 | 120 |
| 4 | Phenyl Isocyanate | Triethylamine | Toluene | 6 | 78 | 250 |
Signaling Pathway and Logical Relationships
The logical progression of the synthesis is from the starting material, through key intermediates, to the final products. This can be visualized as a decision and process flow.
Caption: Logical flow of the synthesis protocol.
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The handling of hazardous materials such as PCC and isocyanates requires special care and should be performed in a well-ventilated fume hood.
Application Notes and Protocols for High-Throughput Screening of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the high-throughput screening (HTS) of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol derivatives. This class of compounds, based on the benzofuran scaffold, holds potential for diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer effects, by modulating key signaling pathways.[1][2][3][4][5] The following protocols are designed for automated HTS campaigns to identify and characterize lead compounds for further drug development.
Core Concepts in High-Throughput Screening
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries to identify "hits" that modulate a specific biological target or pathway.[6] The process typically involves miniaturized assays in 96, 384, or 1536-well plates, automated liquid handling, robotic plate manipulation, and sensitive data detection systems.[7] The primary goal is to efficiently narrow down a large number of compounds to a manageable set of promising candidates for further optimization.[6]
A general HTS workflow is depicted below.
Caption: General workflow for a high-throughput screening campaign.
Application Note: Cytotoxicity Screening
A primary assessment for any compound library is the evaluation of cytotoxicity. This initial screen helps to identify compounds with potential anticancer activity and flag those with general toxicity early in the drug discovery process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]
Quantitative Data: Representative Cytotoxicity of Benzofuran Derivatives
The following table summarizes representative cytotoxic activity of hypothetical this compound derivatives against various cancer cell lines. Data is presented as IC50 values (the concentration at which 50% of cell growth is inhibited).
| Compound ID | Derivative Substitution | HeLa (Cervical Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| BZD-001 | Unsubstituted | > 50 | > 50 | > 50 |
| BZD-002 | 4-Chloro | 15.2 | 22.5 | 18.9 |
| BZD-003 | 5-Nitro | 8.7 | 12.1 | 9.5 |
| BZD-004 | 4-Methoxy | 35.8 | 45.2 | 41.7 |
| Doxorubicin | Control | 0.8 | 1.2 | 0.9 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is optimized for a 96-well plate format but can be adapted for 384-well plates.
Materials:
-
This compound derivative library dissolved in DMSO.
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7).
-
Complete culture medium (specific to cell line).
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol).[10]
-
96-well flat-bottom sterile microplates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Addition:
-
Prepare serial dilutions of the benzofuran derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent like Doxorubicin) wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm or 630 nm can be used to reduce background noise.[8][10]
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a non-linear regression model.
-
Application Note: Screening for GPCR Modulation
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are major drug targets.[11] Upon activation, many GPCRs recruit β-arrestin proteins, which play a crucial role in receptor desensitization and signaling.[11][12][13] β-arrestin recruitment assays are therefore a valuable tool for identifying GPCR ligands, especially for orphan receptors.[12][13]
Signaling Pathway: GPCR-Mediated β-Arrestin Recruitment
Caption: GPCR activation leading to β-arrestin recruitment and signaling.
Quantitative Data: Representative GPCR β-Arrestin Recruitment
The table below shows hypothetical data for the induction of β-arrestin recruitment to a target GPCR by selected benzofuran derivatives. Data is presented as EC50 values (the concentration at which 50% of the maximal response is observed).
| Compound ID | Derivative Substitution | β-Arrestin Recruitment EC50 (nM) |
| BZD-005 | 3-Methyl | 850 |
| BZD-006 | 5-Fluoro | 120 |
| BZD-007 | 6-Trifluoromethyl | 45 |
| Isoproterenol | Control Agonist | 15 |
Experimental Protocol: Homogeneous β-Arrestin Recruitment Assay
This protocol is based on the principles of enzyme fragment complementation assays (e.g., PathHunter by DiscoverX).[12]
Materials:
-
This compound derivative library dissolved in DMSO.
-
Cell line stably co-expressing the target GPCR fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell plating reagent.
-
Detection reagent kit (containing substrate and lysis buffer).
-
White, solid-bottom 384-well microplates.
Procedure:
-
Cell Plating: Dispense 10 µL of the cell suspension into 384-well microplates using an automated dispenser. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Addition:
-
Prepare serial dilutions of the benzofuran derivatives in assay buffer.
-
Transfer 2 µL of the diluted compounds to the cell plates.
-
Include a known agonist as a positive control and vehicle (DMSO) as a negative control.
-
-
Incubation: Incubate the plates for 90 minutes at 37°C or room temperature, as optimized for the specific GPCR target.
-
Signal Detection:
-
Allow the detection reagents to equilibrate to room temperature.
-
Add 6 µL of the detection reagent mixture to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the normalized response against the compound concentration and determine the EC50 value using a sigmoidal dose-response curve fit.
-
Application Note: Antiviral Activity Screening
Benzofuran derivatives have demonstrated antiviral properties, including activity against coronaviruses.[5][14][15] A high-throughput screen can be designed to identify compounds that inhibit viral replication, often by measuring the reduction of virus-induced cytopathic effect (CPE).
Quantitative Data: Representative Antiviral Activity
The following table shows representative data for the inhibition of a model virus (e.g., a human coronavirus) by benzofuran derivatives. EC50 represents the concentration for 50% inhibition of viral replication, and CC50 is the 50% cytotoxic concentration. The Selectivity Index (SI) is the ratio of CC50 to EC50.
| Compound ID | Derivative Substitution | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |
| BZD-008 | 4-Bromo | 5.2 | > 100 | > 19.2 |
| BZD-009 | 5-Cyano | 2.8 | 85 | 30.4 |
| BZD-010 | 6-Methylsulfone | 12.5 | > 100 | > 8.0 |
| Remdesivir | Control | 0.7 | > 20 | > 28.6 |
Experimental Protocol: CPE Reduction Assay for Antiviral Activity
This protocol is a cell-based assay designed to measure the ability of compounds to protect cells from virus-induced death.[16]
Materials:
-
This compound derivative library dissolved in DMSO.
-
Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2).
-
Target virus stock with a known titer.
-
Culture medium with low serum (e.g., 1-2% FBS).
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
384-well clear-bottom, white-walled microplates.
Procedure:
-
Cell Seeding: Seed host cells in 384-well plates at a pre-determined density to form a confluent monolayer within 24 hours.
-
Compound Addition: Add serial dilutions of the benzofuran derivatives to the plates.
-
Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) optimized to cause significant CPE within 48-72 hours. Include uninfected and virus-infected vehicle control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration relative to the virus-infected control.
-
Determine the EC50 value from the dose-response curve.
-
Separately, determine the CC50 value by treating uninfected cells with the compounds and performing the same viability assay.
-
Calculate the Selectivity Index (SI = CC50/EC50).
-
Potential Signaling Pathways for Further Investigation
Benzofuran derivatives have been shown to modulate several key signaling pathways implicated in cancer and inflammation.[1][2][3][17][18] Hits identified from the primary screens should be further investigated for their mechanism of action by probing their effects on these pathways.
Caption: Potential signaling pathways modulated by benzofuran derivatives.
These application notes and protocols provide a comprehensive guide for the high-throughput screening of this compound derivatives. The successful implementation of these assays will facilitate the identification of novel bioactive compounds for therapeutic development.
References
- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 7. alitheagenomics.com [alitheagenomics.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antiviral activity of some new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Novel Benzofuran Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzofuran scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, their anti-inflammatory potential is of particular interest for the development of novel therapeutic agents. This document provides detailed application notes and standardized protocols for a panel of in vitro assays designed to evaluate and characterize the anti-inflammatory properties of new benzofuran derivatives. The assays described herein are robust, reproducible, and suitable for screening and lead optimization in a drug discovery setting.
The primary focus of these assays is to assess the ability of novel benzofuran compounds to modulate key inflammatory pathways and mediators, including:
-
Nitric Oxide (NO) Production: Inhibition of inducible nitric oxide synthase (iNOS) activity in lipopolysaccharide (LPS)-stimulated macrophages.
-
Prostaglandin Synthesis: Inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.
-
Leukotriene Synthesis: Inhibition of lipoxygenase (LOX) enzymes.
-
Pro-inflammatory Cytokine Release: Reduction of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from stimulated immune cells.
Understanding the inhibitory potential of novel benzofuran compounds in these assays provides crucial insights into their mechanism of action and therapeutic potential for treating inflammatory diseases.
Data Presentation: In Vitro Anti-inflammatory Activity of Benzofuran Derivatives
The following tables summarize the reported in vitro anti-inflammatory activities of various benzofuran compounds from the scientific literature. This data serves as a reference for comparing the potency of newly synthesized derivatives.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound ID | Benzofuran Derivative Class | IC50 (µM) | Reference Compound | IC50 (µM) |
| BF-1 | Aza-benzofuran | 17.3 | Celecoxib | 32.1 |
| BF-2 | Aza-benzofuran | 31.5 | Celecoxib | 32.1 |
| BF-3 | Aza-benzofuran | 16.5 | Celecoxib | 32.1 |
| BF-4 | Aza-benzofuran | 42.8 | Celecoxib | 32.1 |
| FB-1 | Fluorinated Benzofuran | 2.4 | - | - |
| FB-2 | Fluorinated Benzofuran | 5.2 | - | - |
Table 2: Inhibition of Cyclooxygenase (COX) Activity
| Compound ID | Benzofuran Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| FB-3 | Fluorinated Benzofuran | >50 | 1.92 (PGE2 formation) | >26 | - |
| FB-4 | Fluorinated Benzofuran | >50 | 1.48 (PGE2 formation) | >33 | - |
Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Compound ID | Benzofuran Derivative Class | Cytokine | IC50 (µM) |
| FB-5 | Fluorinated Benzofuran | IL-6 | 1.23 |
| FB-6 | Fluorinated Benzofuran | IL-6 | 9.04 |
| FB-5 | Fluorinated Benzofuran | CCL2 | 1.5 |
| FB-6 | Fluorinated Benzofuran | CCL2 | 19.3 |
Experimental Protocols
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Principle: This assay measures the inhibition of nitric oxide (NO) production in murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS). LPS induces the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO. The concentration of nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.[1][2]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test benzofuran compounds dissolved in DMSO
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.[2]
-
Compound Treatment: The following day, treat the cells with various concentrations of the benzofuran compounds (e.g., 1, 5, 10, 25, 50 µM). A vehicle control (DMSO) should be included. The final DMSO concentration should not exceed 0.1%.
-
LPS Stimulation: After 1 hour of pre-treatment with the compounds, stimulate the cells by adding 1 µg/mL of LPS to each well, except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Reaction:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Calculation: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. The IC₅₀ value can then be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: This assay determines the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of the COX enzymes, which is colorimetrically detected by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). A decrease in the rate of TMPD oxidation in the presence of the test compound indicates COX inhibition.[3]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test benzofuran compounds dissolved in a suitable solvent (e.g., DMSO)
-
Known COX inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) as positive controls
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzymes, heme, arachidonic acid, and TMPD in the assay buffer according to the manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add the following to the respective wells:
-
Blank: Assay buffer and heme.
-
100% Activity Control: Assay buffer, heme, and COX enzyme (either COX-1 or COX-2).
-
Inhibitor Wells: Assay buffer, heme, COX enzyme, and the test benzofuran compound at various concentrations.
-
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the colorimetric substrate (TMPD) to all wells, followed by the addition of arachidonic acid to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 590-620 nm using a microplate reader. Kinetic readings can be taken over a period of 5-10 minutes.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the 100% activity control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The selectivity index is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.
Lipoxygenase (LOX) Inhibition Assay
Principle: This spectrophotometric assay measures the inhibition of lipoxygenase activity by monitoring the formation of hydroperoxides from a polyunsaturated fatty acid substrate, such as linoleic acid or arachidonic acid. The formation of conjugated dienes results in an increase in absorbance at 234 nm. A reduction in the rate of this absorbance increase in the presence of a test compound indicates LOX inhibition.[4][5][6]
Materials:
-
Soybean lipoxygenase (or other specific LOX isoforms)
-
Assay buffer (e.g., 0.2 M borate buffer, pH 9.0)
-
Linoleic acid or arachidonic acid (substrate)
-
Test benzofuran compounds dissolved in a suitable solvent (e.g., DMSO)
-
Known LOX inhibitor (e.g., nordihydroguaiaretic acid, NDGA) as a positive control
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reagent Preparation: Prepare a stock solution of the LOX enzyme in the assay buffer and keep it on ice. Prepare a stock solution of the substrate and the test compound/control inhibitor.
-
Assay Mixture: In a quartz cuvette, mix the assay buffer, the test compound or control inhibitor at various concentrations, and the enzyme solution.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the substrate to the cuvette to start the reaction.
-
Measurement: Immediately monitor the increase in absorbance at 234 nm over a period of 3-5 minutes.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for the control and each inhibitor concentration. The percentage of inhibition is calculated as: [1 - (Initial velocity with inhibitor / Initial velocity of control)] x 100. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Pro-inflammatory Cytokine Expression Assay (ELISA)
Principle: This enzyme-linked immunosorbent assay (ELISA) quantifies the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant of LPS-stimulated RAW 264.7 macrophages. This sandwich ELISA utilizes a capture antibody coated on a 96-well plate to bind the cytokine of interest. A biotinylated detection antibody then binds to a different epitope on the cytokine. Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody. Finally, a substrate for HRP is added, and the resulting color change is proportional to the amount of cytokine present.[7][8][9]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
LPS from E. coli
-
Test benzofuran compounds dissolved in DMSO
-
ELISA kits for mouse TNF-α and IL-6 (containing capture antibody, detection antibody, recombinant cytokine standards, streptavidin-HRP, and substrate solution)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 10% FBS)
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the benzofuran compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the supernatant. The supernatant can be stored at -80°C until use.
-
ELISA Protocol (as per manufacturer's instructions):
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate several times with wash buffer.
-
Blocking: Block the plate with assay diluent for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add the collected cell supernatants and the recombinant cytokine standards (in a serial dilution) to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Wash the plate.
-
Substrate Development: Add the substrate solution and incubate until a color develops.
-
Stopping the Reaction: Add the stop solution.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards. Use the standard curve to determine the concentration of the cytokine in the cell supernatants. Calculate the percentage of inhibition for each compound concentration relative to the LPS-stimulated control.
Visualization of Key Signaling Pathways and Experimental Workflow
Inflammatory Signaling Pathways
The anti-inflammatory effects of benzofuran compounds are often mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are activated by inflammatory stimuli like LPS and lead to the transcription of pro-inflammatory genes.
Caption: NF-κB Signaling Pathway and a potential point of inhibition by benzofuran compounds.
Caption: MAPK Signaling Pathway and potential points of inhibition by benzofuran compounds.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of novel benzofuran compounds for their anti-inflammatory activity.
Caption: General experimental workflow for in vitro anti-inflammatory screening of benzofuran compounds.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. protocols.io [protocols.io]
- 7. bowdish.ca [bowdish.ca]
- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 9. protocols.io [protocols.io]
Application Notes and Protocols: Evaluation of Substituted Dihydrobenzofurans for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrobenzofurans, a significant class of heterocyclic compounds, are prevalent in a variety of natural products and serve as a key structural motif in medicinal chemistry. Their derivatives have garnered substantial interest in oncology research due to their wide range of biological activities, including potent anticancer properties. These compounds have been shown to exert their effects through diverse mechanisms, such as the inhibition of tubulin polymerization, induction of cell cycle arrest, and activation of apoptotic pathways, making them promising candidates for the development of novel chemotherapeutic agents. This document provides a detailed overview of the quantitative anticancer activity of selected substituted dihydrobenzofurans, comprehensive protocols for their evaluation, and visual representations of the key mechanisms and experimental workflows.
Data Presentation: Anticancer Activity of Substituted Dihydrobenzofurans
The cytotoxic and growth-inhibitory activities of various substituted dihydrobenzofurans have been evaluated against a panel of human cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values, providing a quantitative measure of the compounds' potency.
| Compound ID/Name | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Mechanism of Action | Reference |
| Compound 2b (Dimer of caffeic acid methyl ester) | Breast Cancer (MDA-MB-435, MDA-N, BT-549) | Growth Inhibition | <0.01 | Tubulin Polymerization Inhibitor | [1][2] |
| Leukemia (CCRF-CEM) | Growth Inhibition | 0.033 | Tubulin Polymerization Inhibitor | [2] | |
| Breast Cancer (MCF7) | Growth Inhibition | 0.029 | Tubulin Polymerization Inhibitor | [2] | |
| Average over 60 cell lines | Growth Inhibition | 0.3 | Tubulin Polymerization Inhibitor | [1][2] | |
| gem-Difluorinated Dihydrobenzofuran 2j | HeLa (Cervical Cancer) | CCK-8 | 14.31 | Not specified | [3] |
| Natural Dihydrobenzofuran 55a (from P. barbatum) | NCI-H460 (Lung Cancer) | MTT | 53.24 | Not specified | [4] |
| CAL-27 (Oral Cancer) | MTT | 48.52 | Not specified | [4][5] | |
| Fluorinated Dihydrobenzofuran Cpd. 1 | HCT116 (Colorectal Cancer) | WST-1 | 19.5 | Induction of Apoptosis | [6] |
| Fluorinated Dihydrobenzofuran Cpd. 2 | HCT116 (Colorectal Cancer) | WST-1 | 24.8 | Induction of Apoptosis | [6] |
| MHY-449 | A549, NCI-H460 (Lung Cancer) | Not specified | Not specified | S-phase cell cycle arrest, Apoptosis (Akt downregulation) | |
| Benfur (Synthetic Lignan Derivative) | Jurkat T-cells | Not specified | Not specified | G2/M cell cycle arrest, Apoptosis (p53-dependent) | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of the anticancer activity of novel compounds. Below are protocols for key experiments commonly employed in this field.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted dihydrobenzofuran compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated wells as negative controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are stained with a fluorescent dye, such as Propidium Iodide (PI), which intercalates into the DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the dihydrobenzofuran compounds at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest.[7][8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can detect exposed PS. Propidium Iodide (PI) is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the cell cycle analysis.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts in the evaluation of anticancer compounds.
Caption: General experimental workflow for anticancer drug screening.
Caption: p53-mediated intrinsic apoptosis pathway.
Caption: Induction of G2/M cell cycle arrest by a test compound.
References
- 1. Synthesis and biological evaluation of dihydrobenzofuran lignans and related compounds as potential antitumor agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Agrochemicals from (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol in the synthesis of the potent agrochemical, Carbofuran. This document outlines a comprehensive three-step synthetic pathway, commencing with the oxidation of the starting methanol, followed by a Dakin reaction to form the key phenolic intermediate, and culminating in the carbamoylation to yield the final product.
Introduction
This compound serves as a valuable starting material in the synthesis of the broad-spectrum insecticide and nematicide, Carbofuran. The core structure of this benzofuran derivative is a key component of Carbofuran's biological activity. The synthetic route described herein involves the transformation of the benzylic alcohol of the starting material into a phenol, which is the immediate precursor for the final carbamoylation step.
Synthetic Pathway Overview
The synthesis of Carbofuran from this compound is achieved through a three-step process:
-
Oxidation: The initial step involves the oxidation of the primary alcohol, this compound, to the corresponding aldehyde, 2,3-dihydro-2,2-dimethyl-7-benzofuranaldehyde.
-
Dakin Reaction: The resulting aldehyde undergoes a Dakin reaction, which is a base-catalyzed oxidation using hydrogen peroxide, to yield the key intermediate, 2,3-dihydro-2,2-dimethyl-7-benzofuranol (Carbofuran phenol).
-
Carbamoylation: The final step is the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with methyl isocyanate in the presence of a suitable catalyst to produce Carbofuran.
Caption: Overall synthetic pathway from the starting material to Carbofuran.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 2-4 | 85-95 |
| 2 | Dakin Reaction | Hydrogen peroxide (30%), Sodium hydroxide | Water/Methanol | 40-50 | 1-2 | 70-80 |
| 3 | Carbamoylation | Methyl isocyanate, Triethylamine | Toluene or Benzene | 80 (Reflux) | 2 | >95 |
Experimental Protocols
Protocol 1: Oxidation of this compound to 2,3-dihydro-2,2-dimethyl-7-benzofuranaldehyde
This protocol details the oxidation of the benzylic alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC).
Caption: Experimental workflow for the oxidation of the starting alcohol.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer, add pyridinium chlorochromate (1.5 equivalents).
-
Add anhydrous dichloromethane to the flask to form a suspension.
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Add the solution of the alcohol dropwise to the PCC suspension over 15-20 minutes with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Pass the mixture through a short pad of silica gel to filter out the chromium salts, washing the pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 2,3-dihydro-2,2-dimethyl-7-benzofuranaldehyde. The product can be used in the next step without further purification or can be purified by column chromatography.
Protocol 2: Dakin Reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranaldehyde to 2,3-dihydro-2,2-dimethyl-7-benzofuranol
This protocol describes the conversion of the aldehyde to the corresponding phenol using hydrogen peroxide in a basic solution.
Caption: Experimental workflow for the Dakin reaction.
Materials:
-
2,3-dihydro-2,2-dimethyl-7-benzofuranaldehyde
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2,3-dihydro-2,2-dimethyl-7-benzofuranaldehyde (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents) in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add 30% hydrogen peroxide (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and warm the reaction mixture to 40-50°C.
-
Stir the mixture at this temperature for 1-2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and then carefully acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2-3).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-dihydro-2,2-dimethyl-7-benzofuranol. The product can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of Carbofuran from 2,3-dihydro-2,2-dimethyl-7-benzofuranol
This protocol details the final step in the synthesis of Carbofuran through the reaction of the phenolic intermediate with methyl isocyanate.[1][2][3]
References
Application Notes & Protocols for the Quantification of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol in biological matrices, specifically human plasma. Two analytical methods are proposed: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. These protocols are intended to serve as a comprehensive guide for researchers in drug metabolism, pharmacokinetics, and clinical trial sample analysis.
This compound is a key chemical entity with a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . Accurate quantification of this compound in biological fluids is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
Method 1: High-Sensitivity Quantification by LC-MS/MS
This method is recommended for applications requiring high sensitivity and specificity, such as pharmacokinetic studies with low dosage concentrations.
Quantitative Data Summary
The following table summarizes the proposed performance characteristics of the validated LC-MS/MS method. These values are representative and should be confirmed during in-lab validation.
| Parameter | Proposed Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Calibration Curve Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Normalized to Internal Standard, within acceptable limits |
Experimental Protocol: LC-MS/MS
1. Sample Preparation (Protein Precipitation)
a. To 100 µL of human plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., deuterated this compound at 50 ng/mL). b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid). f. Transfer the reconstituted sample to an HPLC vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
HPLC System: A standard quaternary gradient HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for a 5-minute equilibration.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI Positive.
-
MS/MS Transitions (Hypothetical):
-
This compound: Precursor Ion (Q1) m/z 179.1 → Product Ion (Q3) m/z 147.1 (loss of CH₂OH).
-
Internal Standard (Deuterated): Precursor Ion (Q1) m/z 184.1 → Product Ion (Q3) m/z 152.1.
-
Experimental Workflow: LC-MS/MS Analysis
Caption: LC-MS/MS analytical workflow.
Method 2: Routine Quantification by HPLC-UV
This method is suitable for applications where high concentration ranges are expected, such as in formulation analysis or late-stage pharmacokinetic studies.
Quantitative Data Summary
The following table summarizes the proposed performance characteristics for the HPLC-UV method.
| Parameter | Proposed Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Curve Range | 10 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | > 80% |
Experimental Protocol: HPLC-UV
1. Sample Preparation
The sample preparation protocol is the same as for the LC-MS/MS method.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.
-
Detection Wavelength: 285 nm (based on typical absorbance for benzofuran derivatives).
Experimental Workflow: HPLC-UV Analysis
Caption: HPLC-UV analytical workflow.
Potential Signaling Pathway Interaction
Benzofuran derivatives are known to interact with various cellular signaling pathways. While the specific targets of this compound are subject to further research, a generalized pathway, such as a kinase signaling cascade, is presented below to illustrate a potential mechanism of action relevant to drug development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers involved in the synthesis of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol. The primary focus is on the common synthetic route involving the reduction of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde.
Synthesis Overview & Workflow
The most common and direct method for synthesizing this compound is via the reduction of its corresponding aldehyde precursor, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde. This process involves the conversion of a carbonyl group (aldehyde) into a primary alcohol.
Caption: General experimental workflow for the synthesis.
Frequently Asked Questions & Troubleshooting
Q1: My final yield is significantly lower than expected. What are the common causes?
Low yield is a frequent issue that can stem from various stages of the experiment. Consider the following factors:
-
Purity of Starting Material: The precursor, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde, may contain impurities that interfere with the reaction. Confirm its purity by NMR or GC-MS before starting.
-
Reducing Agent Activity: Common reducing agents like sodium borohydride (NaBH₄) can decompose if stored improperly (e.g., exposed to moisture). Use a freshly opened bottle or a properly stored reagent.
-
Reaction Stoichiometry: An insufficient amount of the reducing agent will lead to incomplete conversion. While a 1:1 molar ratio is theoretically possible for aldehydes, it is common practice to use a slight excess (e.g., 1.2 to 1.5 equivalents) to ensure the reaction goes to completion.
-
Reaction Temperature: The reduction of aldehydes with NaBH₄ is typically exothermic. While often performed at 0 °C to room temperature, running the reaction at too high a temperature can promote side reactions. Conversely, a temperature that is too low may slow the reaction rate significantly.
-
Inefficient Work-up: The product may be lost during the extraction phase if the pH is not optimal or if an insufficient volume/number of extractions are performed. The product has moderate polarity and requires an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) for efficient extraction.
Q2: My post-reaction Thin Layer Chromatography (TLC) shows multiple spots. What are the likely impurities?
Multiple spots on a TLC plate indicate an impure product mixture. The identity of these spots can often be diagnosed by their relative polarity (Rf value).
| Spot on TLC Plate | Potential Identity | Reason & Solution |
| High Rf (Less Polar) | Unreacted Aldehyde | The starting aldehyde is less polar than the product alcohol. This indicates an incomplete reaction. Solution: Increase reaction time or add more reducing agent. |
| Low Rf (More Polar) | Product Alcohol | This is your target compound, this compound. |
| Very Low Rf / Streaking | Salts / By-products | Borate salts formed during the reaction and quenching steps are highly polar and often remain at the baseline or streak. Solution: Ensure the aqueous work-up is thorough to remove these salts. |
| Other Spots | Side-Products | Depending on the conditions, side reactions could occur. Solution: Optimize reaction conditions (e.g., temperature, pH during work-up) and purify via column chromatography. |
Q3: The reaction seems to have stalled and is not proceeding to completion. What steps can I take?
A stalled reaction is typically due to a deactivated reagent or insufficient driving force.
Caption: Troubleshooting decision tree for a stalled reaction.
-
Check Reagent Activity: As mentioned, the primary suspect is the reducing agent. Ensure it is active and dry.
-
Incremental Addition: Carefully add another portion (e.g., 0.2-0.3 equivalents) of the reducing agent to the reaction mixture. Monitor the progress by TLC after 30-60 minutes.
-
Increase Temperature: If the reaction is being run at 0 °C, allow it to slowly warm to room temperature. A slight increase in thermal energy can often overcome the activation barrier for the final percentage of starting material.
Q4: What is the most effective method for purifying the final product?
Purification is critical to obtaining this compound in high purity.
-
Aqueous Work-up: First, ensure all water-soluble impurities (like borate salts) are removed. After quenching the reaction, wash the organic layer with water, followed by a brine (saturated NaCl solution) wash to help break up emulsions and dry the organic layer.
-
Column Chromatography: This is the most effective method for separating the product from unreacted starting material and other non-polar impurities. A silica gel column is standard.
-
Solvent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. Start with a low polarity mixture (e.g., 5% Ethyl Acetate / 95% Hexanes) and gradually increase the polarity to elute your product. The less polar aldehyde will elute first, followed by the more polar alcohol product.
-
-
Recrystallization: If the product is obtained as a solid and is relatively pure after chromatography, recrystallization from a suitable solvent system can be used to achieve very high purity.
Experimental Protocols & Data
Protocol: Reduction of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
This protocol is a general guideline and may require optimization.
-
Preparation: Dissolve 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde (1.0 eq.) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath and cool to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.2 eq.) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction's progress by TLC, checking for the disappearance of the starting aldehyde spot.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add deionized water to quench the excess NaBH₄.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient.
Data: Comparison of Reducing Agents
The choice of reducing agent can impact yield and reaction conditions. The following table provides a general comparison for aldehyde reductions.
| Reducing Agent | Typical Solvent | Relative Reactivity | Typical Yield Range | Notes |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Moderate | 85-98% | Safe and easy to handle. Selective for aldehydes and ketones. |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Very High | 90-99% | Highly reactive and pyrophoric; reacts violently with protic solvents. Reduces a wider range of functional groups. Requires anhydrous conditions. |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane | High | 80-95% | Often used for the partial reduction of esters to aldehydes, but will also reduce aldehydes to alcohols. Requires low temperatures (-78 °C) and anhydrous conditions. |
Note: Yields are representative and highly dependent on substrate, purity of reagents, and specific reaction conditions.
Technical Support Center: Purification of 2,2-dimethyl-2,3-dihydro-1-benzofuran Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives?
A1: The most frequently employed and effective purification techniques for this class of compounds are silica gel column chromatography and recrystallization. For volatile and thermally stable derivatives, distillation under reduced pressure can also be a viable option.[1] The choice of method depends on the physical properties of the target compound (solid or liquid), the nature of the impurities, and the desired final purity.
Q2: How do I select an appropriate solvent system for silica gel column chromatography?
A2: A good starting point is to use a mixture of a non-polar solvent, such as hexane or petroleum ether, and a slightly more polar solvent, like ethyl acetate or dichloromethane. The optimal solvent system can be determined by thin-layer chromatography (TLC), aiming for a retention factor (Rƒ) of 0.2-0.4 for the desired compound.[2] For relatively nonpolar 2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives, a low percentage of ethyl acetate in hexane is often effective.
Q3: What are some common impurities I might encounter?
A3: Impurities can originate from the synthetic process or degradation. Process-related impurities include unreacted starting materials and by-products from side reactions.[3] For instance, in the synthesis of carbofuran (a 2,2-dimethyl-2,3-dihydro-1-benzofuran derivative), impurities can arise from the chemical synthesis itself.[3][4] Degradation impurities can include hydrolysis products, especially if the compound is exposed to moisture, and oxidation products from exposure to light and air.[3] Carbofuran phenol is a known degradation product of carbofuran.[5][6]
Q4: My compound is an oil. Can I still use recrystallization?
A4: Recrystallization is primarily used for purifying solids. If your compound is an oil, it may be due to the presence of impurities that lower its melting point. In such cases, column chromatography is the preferred method for initial purification. If the purified compound is expected to be a solid, you can then attempt recrystallization. Sometimes, "oiling out" can occur if the compound's solubility is too high in the chosen solvent; trying a less effective solvent might resolve this issue.[7]
Q5: How can I improve the yield and purity of my crystals during recrystallization?
A5: To improve yield, ensure you are using the minimum amount of hot solvent necessary to dissolve your compound. Slow cooling is crucial for forming pure crystals, as rapid cooling can trap impurities.[8] If crystal formation is slow, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.[8] Washing the collected crystals with a small amount of cold solvent can remove adhering impurities.[9]
Troubleshooting Guides
Silica Gel Column Chromatography
This guide addresses common problems encountered during the purification of 2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives using silica gel column chromatography.
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not move from the baseline on TLC. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| All spots run at the solvent front on TLC. | The solvent system is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Poor separation between the desired product and an impurity. | The chosen solvent system has insufficient selectivity. | Try a different solvent system. For example, substituting dichloromethane for ethyl acetate might alter the selectivity. A shallower solvent gradient during elution can also improve separation. |
| Streaking or tailing of spots on TLC. | The compound may be acidic or basic, interacting strongly with the silica gel. The sample may be overloaded on the TLC plate. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. Ensure you are not spotting too much sample on the TLC plate. |
| The compound appears to be degrading on the column. | The silica gel is acidic and may be causing decomposition of sensitive compounds. | Consider using neutral alumina for chromatography. Alternatively, silica gel can be deactivated by adding a small percentage of triethylamine to the eluent. |
Recrystallization
This guide provides solutions to common issues faced during the purification of solid 2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives by recrystallization.
| Problem | Possible Cause(s) | Solution(s) |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent. Impurities are depressing the melting point. | Select a solvent with a lower boiling point. Use a solvent in which the compound is less soluble. Attempt to purify further by another method (e.g., column chromatography) to remove impurities. |
| No crystals form upon cooling. | Too much solvent was used. The solution is not saturated. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. Try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound.[8] Place the solution in an ice bath to further decrease solubility. |
| Crystallization happens too quickly. | The solution is supersaturated. | Add a small amount of additional hot solvent to the dissolved compound before allowing it to cool slowly.[8] |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Wash the crystals with a minimal amount of ice-cold solvent.[9] |
| The purified compound is still impure. | The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice. The chosen solvent is not effective at leaving impurities in the solution. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Try a different recrystallization solvent or a mixed solvent system. |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
-
Preparation of the Column:
-
A glass chromatography column is securely clamped in a vertical position.
-
A small plug of cotton or glass wool is placed at the bottom, followed by a thin layer of sand.
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A slurry of silica gel in the initial, least polar eluent is prepared in a beaker.
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The slurry is poured into the column, and the sides are gently tapped to ensure even packing and remove air bubbles.[2]
-
-
Sample Loading:
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The crude product is dissolved in a minimal amount of the eluent or a more polar solvent.
-
This solution is carefully added to the top of the silica gel bed.
-
-
Elution:
-
The eluent is passed through the column. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
-
Fraction Collection and Analysis:
-
Fractions are collected in separate test tubes.
-
Each fraction is analyzed by TLC to identify those containing the pure product.
-
The fractions containing the pure compound are combined and the solvent is removed under reduced pressure.
-
General Protocol for Recrystallization
-
Solvent Selection:
-
The ideal solvent is one in which the target compound has high solubility at an elevated temperature and low solubility at room temperature.[9]
-
-
Dissolution:
-
The crude solid is placed in an Erlenmeyer flask.
-
A minimal amount of the selected solvent is added, and the mixture is heated to boiling with gentle swirling until the solid is completely dissolved.[9]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.[9]
-
-
Crystallization:
-
The hot, clear solution is allowed to cool slowly to room temperature. The flask should be covered to prevent solvent evaporation.
-
To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.[9]
-
-
Isolation and Drying:
-
The crystals are collected by vacuum filtration.
-
The crystals are washed with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]
-
The purified crystals are then dried to remove any residual solvent.
-
Data Presentation
Table 1: Reported Purification Methods for 2,2-dimethyl-2,3-dihydro-1-benzofuran Derivatives
| Compound | Purification Method | Details | Reference |
| 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran | Fractional Distillation | Distilled at 0.3 mm Hg. | [1] |
| 2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)acetic acid hydrate | Recrystallization | Slow evaporation from an ethyl acetate solution. | [10] |
| Various 3-aminobenzofuran spiro-derivatives | Column Chromatography | Silica gel with a petroleum ether and ethyl acetate (5:1) eluent. | [11][12] |
| 7,9-Dibromo-dihydrodibenzofuran derivative | Flash Column Chromatography | Ethyl acetate:dichloromethane (0:1 → 1:9) eluent. | [13] |
Visualizations
Caption: A logical workflow for troubleshooting the purification of 2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives.
Caption: Decision tree for troubleshooting common issues during recrystallization.
References
- 1. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. sciresjournals.com [sciresjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Simplified method for the determination of residues of carbofuran and its metabolites in crops using gas-liquid chromatography-mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol, focusing on the reduction of its aldehyde precursor.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the reduction of the corresponding aldehyde, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde. This transformation is typically achieved using a metal hydride reducing agent.
Q2: Which reducing agent is recommended for this synthesis, Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)?
A2: Both NaBH₄ and LiAlH₄ are effective for reducing aldehydes to primary alcohols.[1][2][3] However, Sodium Borohydride (NaBH₄) is generally recommended for this specific synthesis due to its milder nature, higher selectivity for aldehydes and ketones, and operational simplicity.[4][5] LiAlH₄ is a much stronger reducing agent that reacts violently with water and alcohols, requiring strictly anhydrous conditions and more cautious handling.[6][7][8]
Q3: What are the potential side reactions I should be aware of?
A3: For the reduction of an aromatic aldehyde like 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde with NaBH₄, the reaction is typically clean with minimal side products.[7] Potential issues are more commonly related to incomplete reactions or impurities present in the starting material. With a stronger reducing agent like LiAlH₄, there is a higher risk of side reactions if other reducible functional groups are present in the molecule.[8][9]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A spot corresponding to the starting aldehyde should diminish over time, while a new, typically lower Rf spot corresponding to the product alcohol should appear.
Q5: What is the appropriate work-up procedure for a NaBH₄ reduction?
A5: The work-up for a NaBH₄ reaction is relatively simple. It involves quenching the excess NaBH₄ with a weak acid (like dilute HCl or ammonium chloride solution), followed by extraction of the product into an organic solvent, washing the organic layer, drying it, and finally removing the solvent under reduced pressure.[5][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Aldehyde still present on TLC) | 1. Insufficient reducing agent. 2. Low quality/degraded reducing agent. 3. Reaction time is too short. 4. Low reaction temperature. | 1. Add an additional portion of the reducing agent and continue to monitor by TLC. 2. Use a fresh, unopened container of NaBH₄. 3. Extend the reaction time. 4. If the reaction is being run at 0°C, allow it to warm to room temperature. |
| Product is difficult to extract from the aqueous layer | 1. The product alcohol may have some water solubility. 2. Incorrect pH of the aqueous layer. | 1. Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase. 2. Ensure the aqueous layer is neutralized or slightly acidic before extraction. 3. Perform multiple extractions with the organic solvent. |
| Oily product that is difficult to purify | 1. Presence of unreacted starting material. 2. Residual solvent. 3. Formation of borate esters. | 1. Purify the crude product using column chromatography. 2. Ensure the product is thoroughly dried under high vacuum. 3. During workup, ensure the mixture is stirred with the quenching solution for an adequate amount of time to hydrolyze any borate esters. |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during work-up and extraction. 3. Impure starting material. | 1. Refer to the "Incomplete Reaction" section. 2. Perform multiple, careful extractions and avoid vigorous shaking that can lead to emulsions. 3. Check the purity of the starting aldehyde by techniques like NMR or melting point and purify if necessary before the reduction. |
Experimental Protocol: Reduction of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde with NaBH₄
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
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2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
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Sodium Borohydride (NaBH₄)
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Methanol (MeOH) or Ethanol (EtOH)
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Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, and stir bar
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Separatory funnel
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Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde (1 equivalent) in methanol or ethanol (approximately 10-15 mL per gram of aldehyde). Place the flask in an ice bath and stir the solution.
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Addition of Reducing Agent: Slowly add Sodium Borohydride (NaBH₄) (1.2-1.5 equivalents) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10°C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise until the effervescence ceases.
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Solvent Removal: Remove the bulk of the methanol or ethanol under reduced pressure using a rotary evaporator.
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Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with the organic solvent.
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Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
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Purification: If necessary, the crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Value/Condition | Notes |
| Starting Material | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | Purity should be >95% for best results. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Typically 1.2 to 1.5 molar equivalents are used. |
| Solvent | Methanol or Ethanol | Protic solvents are suitable for NaBH₄ reductions.[5] |
| Reaction Temperature | 0°C to Room Temperature | Initial addition at 0°C, then warming to room temperature. |
| Reaction Time | 1 - 3 hours | Monitor by TLC for completion. |
| Typical Yield | >90% | Yields can vary based on scale and purity of reagents. |
Visualized Workflow
References
- 1. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]
- 10. organic-synthesis.com [organic-synthesis.com]
Optimization of reaction conditions for the derivatization of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the derivatization of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for alcoholic functional groups like the one in this compound?
A1: The primary alcohol group in this compound is amenable to several common derivatization reactions, including:
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Esterification: Reaction with an acyl halide or anhydride in the presence of a base (e.g., pyridine, triethylamine) to form an ester.
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Etherification (Williamson Ether Synthesis): Deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide.
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Silylation: Reaction with a silyl halide (e.g., TBDMSCl) in the presence of a base (e.g., imidazole) to form a silyl ether, which is often used as a protecting group.
Q2: How can I monitor the progress of my derivatization reaction?
A2: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary for visualization. For more quantitative analysis, techniques like GC-MS or HPLC can be employed.[1]
Q3: What are some common solvents used for these types of reactions?
A3: The choice of solvent depends on the specific reaction. For esterifications, aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are common. For Williamson ether synthesis, polar aprotic solvents such as THF, dimethylformamide (DMF), or acetonitrile are typically used to dissolve the alkoxide intermediate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time and/or temperature.- Ensure all reagents are fresh and anhydrous, especially for moisture-sensitive reactions like those involving strong bases or acyl halides.[2] |
| Poor quality of starting material. | - Purify the this compound before use, for example, by column chromatography. | |
| Inappropriate stoichiometry. | - For esterifications and etherifications, a slight excess of the acylating or alkylating agent (1.1-1.5 equivalents) is often beneficial. | |
| Formation of Multiple Products | Side reactions. | - For Williamson ether synthesis, ensure the temperature is not too high, as this can lead to elimination side products with secondary or tertiary alkyl halides.[3]- In esterifications, ensure the reaction is performed under an inert atmosphere to prevent side reactions with atmospheric moisture. |
| Impurities in the starting material. | - As mentioned above, purify the starting alcohol. Also, ensure the purity of the other reagents. | |
| Product Degradation | Harsh work-up conditions. | - Avoid strongly acidic or basic conditions during the aqueous work-up if the product is sensitive to hydrolysis. A neutral wash with brine is often sufficient. |
| Instability of the product on silica gel. | - If the product appears to be degrading during column chromatography, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine. |
Experimental Protocols
Protocol 1: Esterification of this compound with Acetyl Chloride
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Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add triethylamine (1.2 eq.) to the solution and cool the flask to 0 °C in an ice bath.
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Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Upon completion, quench the reaction by adding water.
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Separate the organic layer, and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis of this compound with Methyl Iodide
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To a solution of this compound (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.
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Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
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Cool the solution back to 0 °C and add methyl iodide (1.1 eq.) dropwise.
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Allow the reaction to stir at room temperature overnight, monitoring by TLC.
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Carefully quench the reaction by the slow addition of water at 0 °C.
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Extract the product with ethyl acetate.
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Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Example Reaction Conditions for Esterification
| Parameter | Condition |
| Acylating Agent | Acetyl Chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Stoichiometry (Alcohol:Base:Acyl Halide) | 1 : 1.2 : 1.1 |
Table 2: Example Reaction Conditions for Williamson Ether Synthesis
| Parameter | Condition |
| Alkylating Agent | Methyl Iodide |
| Base | Sodium Hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Stoichiometry (Alcohol:Base:Alkyl Halide) | 1 : 1.2 : 1.1 |
Visualizations
Caption: General experimental workflows for esterification and Williamson ether synthesis.
Caption: A decision tree for troubleshooting common derivatization issues.
References
Stability studies of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol under different conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol. The information is designed to address common issues encountered during stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound under stress conditions?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the structure, potential degradation pathways may include:
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Oxidation: The primary alcohol (methanol group) is susceptible to oxidation to form the corresponding aldehyde and subsequently a carboxylic acid. The ether linkage in the dihydrofuran ring could also be a site for oxidative cleavage.
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Hydrolysis: Although generally stable, the ether linkage might undergo hydrolysis under extreme pH and high-temperature conditions.
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Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light, potentially leading to complex degradation products.
Q2: I am observing unexpected peaks in my chromatogram during a stability study. How can I identify them?
A2: Unexpected peaks likely represent degradation products. To identify them, you can use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS). By determining the mass-to-charge ratio (m/z) of the unknown peaks, you can propose potential structures. Further characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary for unambiguous structure elucidation.
Q3: My mass balance is below 90% in my stability study. What could be the reasons?
A3: A low mass balance can be attributed to several factors:
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Formation of non-UV active degradation products: Some degradation products may not have a chromophore and, therefore, will not be detected by a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector can help.
-
Formation of volatile degradation products: If the degradation products are volatile, they may be lost during sample preparation or analysis.
-
Precipitation of the drug substance or degradation products: The drug substance or its degradants might precipitate in the sample solution. Ensure complete dissolution before analysis.
-
Adsorption to container surfaces: The compound or its degradation products might adsorb to the surface of the storage container.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed Under Acidic Conditions
-
Symptom: Significant decrease in the parent compound peak and the appearance of multiple degradation peaks when subjected to acidic stress (e.g., 0.1 N HCl).
-
Possible Cause: The ether linkage in the dihydrofuran ring may be susceptible to acid-catalyzed hydrolysis.
-
Troubleshooting Steps:
-
Confirm Identity of Degradants: Use LC-MS to identify the major degradation products. Look for masses corresponding to the opening of the dihydrofuran ring.
-
Kinetics Study: Perform the degradation study at different acid concentrations and temperatures to understand the kinetics of the degradation.
-
Formulation Adjustment: If developing a liquid formulation, consider using a buffer system to maintain a pH where the compound is more stable.
-
Issue 2: Discoloration of the Sample Upon Exposure to Light
-
Symptom: The solid or solution of this compound turns yellow or brown after exposure to light.
-
Possible Cause: Photodegradation is likely occurring, leading to the formation of colored degradation products.
-
Troubleshooting Steps:
-
Controlled Photostability Study: Conduct a formal photostability study according to ICH Q1B guidelines. Expose the sample to a controlled light source and analyze for degradation.
-
Protective Packaging: If the compound is found to be light-sensitive, it should be stored in light-resistant containers (e.g., amber vials).
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Antioxidant Addition: For solutions, the addition of an antioxidant may help to mitigate photodegradation.
-
Data Presentation: Example Forced Degradation Study Results
The following tables are templates illustrating how to present quantitative data from forced degradation studies.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Major Degradation Products (RT) | Mass Balance (%) |
| 0.1 N HCl, 60°C, 24h | 15.2 | 4.5 min, 6.2 min | 98.5 |
| 0.1 N NaOH, 60°C, 24h | 8.7 | 5.1 min | 99.1 |
| 3% H₂O₂, RT, 24h | 25.4 | 7.8 min (Oxidized product) | 97.9 |
| Thermal, 80°C, 48h | 5.1 | 4.5 min | 99.5 |
| Photolytic, ICH Q1B | 12.9 | Multiple minor peaks | 98.2 |
Table 2: Stability of this compound in Different pH Buffers at 40°C
| pH | Time (days) | % Remaining |
| 2.0 | 7 | 92.3 |
| 4.5 | 7 | 98.1 |
| 7.4 | 7 | 99.2 |
| 9.0 | 7 | 96.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Analysis: At the end of the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Mandatory Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting unexpected chromatographic peaks.
Technical Support Center: Analysis of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry to analyze (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected molecular ion peak for my compound. What could be the issue?
A1: The absence of a molecular ion peak is a common issue in mass spectrometry.[1] Here are several potential causes and troubleshooting steps:
-
Ionization Issues: this compound is a small organic molecule. Electrospray ionization (ESI) in positive ion mode is a suitable technique, which should yield a protonated molecule, [M+H]+.[2][3] Ensure your ESI source is properly tuned and calibrated.[4]
-
Sample Preparation: The concentration of your sample is crucial. A sample that is too dilute may not produce a strong enough signal, while a highly concentrated sample can lead to ion suppression.[4]
-
Instrument Settings: Verify that the mass spectrometer's parameters, including the ion source, mass analyzer, and detector settings, are optimized for your analyte.[4]
-
No Peaks at All: If you are not seeing any peaks, there might be a problem with the sample reaching the detector. Check the autosampler, syringe, and column for any potential issues like cracks or leaks.[1]
Q2: I am seeing a peak at an unexpected m/z value. How can I determine if it is related to my compound?
A2: Unexpected peaks can arise from various sources. Here's how to approach this problem:
-
Adduct Formation: In ESI, it is common to observe adduct ions in addition to the protonated molecule. Look for peaks corresponding to [M+Na]+, [M+K]+, or [M+NH4]+. High-resolution mass spectrometry can help confirm the elemental composition of the observed ion.[5]
-
In-source Fragmentation: The molecule might be fragmenting in the ionization source. This can happen if the source conditions are too harsh. Try reducing the source voltage or temperature.
-
Contamination: The peak could be from a contaminant in your sample, solvent, or the instrument itself. Run a blank (injecting only the solvent) to check for background ions.[6]
Q3: My signal intensity is poor and inconsistent. What are the likely causes?
A3: Poor and unstable signal intensity can be frustrating. Consider the following:
-
Spray Instability: In ESI, a stable spray is essential for a consistent signal. Visually inspect the spray if possible. Irregular spray can be caused by a clog in the emitter or incorrect source settings.[6]
-
Leaks: Check for any leaks in the system, from the gas supply to the column connectors. Leaks can lead to a loss of sensitivity.[1]
-
Matrix Effects: If your sample is in a complex matrix, other components can interfere with the ionization of your analyte, leading to ion suppression. Proper sample clean-up is critical to minimize matrix effects.[7]
Q4: What are the expected fragmentation patterns for this compound in MS/MS?
The primary fragmentation events for the protonated molecule ([M+H]+) of this compound would likely involve:
-
Loss of Water (H₂O): The methanol group is a likely site for the loss of a water molecule, resulting in a fragment ion of [M+H - H₂O]+.
-
Loss of Formaldehyde (CH₂O): Cleavage of the C-C bond between the aromatic ring and the methanol group can lead to the loss of formaldehyde.[8][10]
-
Loss of a Methyl Radical (•CH₃): The dimethyl group on the dihydrofuran ring is a potential source for the loss of a methyl radical.[8][10]
-
Ring Opening and Subsequent Fragmentations: The dihydrofuran ring can undergo opening, leading to a variety of subsequent fragment ions.
A summary of potential key fragments is presented in the table below.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Notes |
| [M+H]+ | [M+H - 18]+ | H₂O | Loss of water from the protonated methanol group. |
| [M+H]+ | [M+H - 30]+ | CH₂O | Loss of formaldehyde from the methanol group. |
| [M+H]+ | [M+H - 15]+ | •CH₃ | Loss of a methyl radical from the dimethyl group. |
Experimental Protocol: ESI-MS/MS Analysis
This section provides a general protocol for the analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS).
1. Sample Preparation:
- Dissolve the compound in an ESI-compatible solvent, such as methanol or acetonitrile, to a final concentration of 1-10 µg/mL.[2]
- To enhance protonation, add 0.1% formic acid to the sample solution.[2]
2. Mass Spectrometer Setup:
- Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.[3]
- Capillary Voltage: 3.5 - 4.5 kV.
- Nebulizing Gas (Nitrogen) Flow: Adjust for a stable spray.
- Drying Gas (Nitrogen) Flow and Temperature: Optimize to ensure efficient desolvation without causing thermal degradation of the analyte.
- Mass Range: Scan a range appropriate to detect the expected [M+H]+ ion and its fragments (e.g., m/z 50-500).
3. MS1 (Full Scan) Analysis:
- Acquire a full scan mass spectrum to identify the protonated molecule [M+H]+ and any adduct ions.
4. MS/MS (Product Ion Scan) Analysis:
- Select the [M+H]+ ion as the precursor ion.
- Apply collision-induced dissociation (CID) to fragment the precursor ion.
- Vary the collision energy to observe a range of fragment ions and to generate a comprehensive fragmentation spectrum.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the mass spectrometry analysis of this compound.
Caption: Troubleshooting workflow for mass spectrometry analysis.
References
- 1. gentechscientific.com [gentechscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis and scaling up of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on the reduction of the aldehyde precursor, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde.
Q1: My final yield of this compound is consistently low. What are the potential causes and solutions?
A1: Low yield can stem from several factors throughout the process:
-
Incomplete Reaction: The reduction of the starting aldehyde may not have gone to completion. Verify completion using Thin Layer Chromatography (TLC) or LC-MS before quenching the reaction. If the starting material is still present, consider extending the reaction time or adding a slight excess of the reducing agent.
-
Degradation of Product: The product is an alcohol and can be sensitive to harsh acidic or basic conditions during workup. Ensure that any pH adjustments are done carefully, preferably with cooled solutions, to minimize potential side reactions or degradation.
-
Sub-optimal Reaction Temperature: For reductions with sodium borohydride (NaBH₄), the reaction is typically initiated at 0°C and then allowed to warm to room temperature. Running the reaction at too high a temperature can lead to side products, while a temperature that is too low may result in an impractically slow reaction rate.
-
Losses During Extraction and Purification: Significant product loss can occur during aqueous workup and solvent extraction if the product has some water solubility. Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). During column chromatography, improper solvent polarity can lead to poor separation or irreversible adsorption of the product onto the silica gel.
Q2: My post-reaction analysis (TLC, NMR) shows a significant amount of unreacted 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde. How can I drive the reaction to completion?
A2: The presence of unreacted starting material is a common issue. Consider the following:
-
Purity and Stoichiometry of Reducing Agent: Ensure the reducing agent (e.g., NaBH₄) is fresh and has been stored under dry conditions. NaBH₄ can slowly decompose upon exposure to moisture. Re-evaluate the stoichiometry; for scaling up, a slight excess (e.g., 1.5 to 2.0 equivalents) is often necessary to ensure full conversion.
-
Reaction Time: While this reduction is often rapid, scaling up can affect reaction kinetics. Monitor the reaction every 30 minutes by TLC after the initial hour. If the reaction stalls, a small additional portion of the reducing agent can be added.
-
Solvent Choice: The choice of solvent is critical. Methanol or ethanol are commonly used for NaBH₄ reductions as they help to activate the borohydride. Ensure the solvent is anhydrous, as water will consume the reducing agent.
Q3: I am observing an unexpected side product. What could it be and how can I prevent its formation?
A3: A common side product in NaBH₄ reductions, especially when using methanol as a solvent, is the formation of a borate ester intermediate. This intermediate is typically hydrolyzed during the aqueous workup. If the workup is incomplete or not acidic enough, this ester may persist. A gentle acidic quench (e.g., with 1M HCl) is usually sufficient to hydrolyze these species and liberate the free alcohol. Another possibility is over-reduction if more reactive hydrides like LiAlH₄ are used and other reducible functional groups are present. However, for this specific molecule, this is less likely.
Q4: What is the most effective method for purifying the final alcohol product on a larger scale?
A4: For multi-gram scale purification, flash column chromatography is the standard method.
-
Adsorbent: Use silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is effective. Start with a low polarity (e.g., 5-10% ethyl acetate/hexanes) to elute non-polar impurities and gradually increase the polarity (e.g., to 30-50% ethyl acetate) to elute your product. The starting aldehyde is less polar than the product alcohol, so they should separate well.
-
Alternative: If the product is a crystalline solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) can be a highly effective and scalable purification method.
Data Presentation: Comparison of Reduction Conditions
The final step in the synthesis is the reduction of the aldehyde. The choice of reducing agent and conditions is critical for a successful scale-up.
| Parameter | Method A: Sodium Borohydride | Method B: Lithium Aluminum Hydride |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Typical Solvent | Methanol (MeOH) or Ethanol (EtOH) | Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) |
| Equivalents | 1.5 - 2.0 eq. | 1.1 - 1.5 eq. |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Reaction Time | 1 - 3 hours | 1 - 4 hours |
| Workup | Quench with water, followed by mild acid (e.g., 1M HCl) | Careful quench at 0°C with water, then 15% NaOH (Fieser workup) |
| Safety & Handling | Relatively safe, stable in air. Reacts with water. | Pyrophoric, reacts violently with water. Requires inert atmosphere. |
| Recommendation | Recommended for scale-up due to better safety profile and ease of handling. | Highly effective but hazardous. Best suited for smaller scale or when other functional groups require a stronger reductant. |
Experimental Protocols
A common and reliable route to the target molecule involves the synthesis of the precursor aldehyde followed by its reduction.
Protocol 1: Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
This protocol uses ortho-lithiation of 2,2-dimethyl-2,3-dihydro-1-benzofuran followed by formylation.
Materials:
-
2,2-Dimethyl-2,3-dihydro-1-benzofuran
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Dissolve 2,2-dimethyl-2,3-dihydro-1-benzofuran (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C under a nitrogen atmosphere.
-
Slowly add n-BuLi (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 2 hours.
-
Cool the mixture to -78°C.
-
Add anhydrous DMF (2.0 equivalents) dropwise, maintaining the temperature below -70°C.
-
After addition, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction to 0°C and quench by slowly adding 1M HCl until the pH is ~5-6.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure aldehyde.[1][2]
Protocol 2: Reduction to this compound
This protocol details the reduction of the aldehyde using sodium borohydride.
Materials:
-
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the starting aldehyde (1 equivalent) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C. Vigorous gas evolution will be observed.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until all the starting aldehyde has been consumed.
-
Cool the reaction back to 0°C and slowly quench by adding deionized water, followed by 1M HCl to adjust the pH to ~7.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify via flash column chromatography (silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to obtain the pure this compound.[3]
Visualizations
Synthesis Pathway
The following diagram illustrates the two-step synthesis pathway from the commercially available 2,2-dimethyl-2,3-dihydro-1-benzofuran.
Caption: Reaction scheme for the synthesis of the target alcohol.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues during the reduction step.
Caption: Flowchart for troubleshooting the reduction synthesis step.
References
Preventing degradation of the dihydrobenzofuran ring during reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the dihydrobenzofuran scaffold. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of reactions involving the dihydrobenzofuran ring system and prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of dihydrobenzofuran ring degradation during chemical reactions?
A1: The dihydrobenzofuran ring system is susceptible to degradation under several conditions:
-
Strongly Acidic Conditions: Both Brønsted and Lewis acids can catalyze the opening of the dihydrofuran ring.[1][2] This is a common pathway for decomposition, especially at elevated temperatures.
-
Oxidative Cleavage: Strong oxidizing agents can lead to the cleavage of the furan ring.[3][4][5][6]
-
Harsh Basic Conditions: While generally more stable to bases than acids, strong bases at high temperatures can promote side reactions and potential degradation.
-
Certain Reductive Conditions: While catalytic hydrogenation can be selective for the furan ring over the benzene ring, harsh reducing conditions may lead to over-reduction or ring opening.[7][8][9]
Q2: How can I protect the dihydrobenzofuran ring system during reactions on other parts of the molecule?
A2: While the dihydrobenzofuran ring itself can act as a protecting group for a phenol and an aldehyde functionality, it is the stability of the core structure that is often the primary concern.[10] Protecting group strategies often focus on shielding other reactive groups on the molecule to allow for milder reaction conditions that the dihydrobenzofuran ring can tolerate. For instance, protecting a nearby alcohol as a silyl ether or a phenol as a benzyl ether can prevent side reactions that might require harsh conditions to resolve, thereby preserving the dihydrobenzofuran core.[11]
Q3: Are there specific reaction conditions that are known to be "safe" for the dihydrobenzofuran ring?
A3: "Safe" conditions are highly substrate-dependent. However, reactions that are generally well-tolerated by the dihydrobenzofuran scaffold include:
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck): These are often performed under neutral or mildly basic conditions and are compatible with the dihydrobenzofuran ring.[12]
-
Amide couplings: Standard peptide coupling reagents are generally compatible.
-
Mild oxidations and reductions: Reagents like PCC, PDC for oxidations of alcohols elsewhere in the molecule, and NaBH₄ for reductions of ketones are typically safe.
-
Protecting group manipulations under non-acidic conditions: For example, the protection of alcohols as silyl ethers and their deprotection with fluoride sources.
Q4: My chiral dihydrobenzofuran is racemizing during a reaction. What can I do to prevent this?
A4: Racemization or epimerization at a stereocenter on the dihydrobenzofuran ring often occurs under harsh acidic or basic conditions, or at elevated temperatures.[13] To prevent this:
-
Use milder reaction conditions: Opt for catalysts and reagents that operate at or below room temperature.
-
Avoid strong acids and bases: If an acid or base is required, use weaker alternatives or a buffered system.
-
Choose a synthetic route that establishes the stereocenter late in the synthesis: This minimizes the number of steps where racemization can occur.
-
Employ modern asymmetric synthesis techniques: Organocatalysis, for example, can provide high stereoselectivity under mild conditions.[13]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product, with Evidence of Ring Degradation
| Symptom | Potential Cause | Suggested Solution |
| Complex mixture of unidentified polar products by TLC/LC-MS. | Acid-catalyzed ring opening. This can be caused by acidic reagents, acidic impurities in solvents or starting materials, or acidic silica gel during chromatography.[1][2] | - Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture to act as a buffer. - Use acid-free solvents and reagents. - Neutralize silica gel with triethylamine before chromatography. |
| Formation of phenolic compounds and other fragments. | Oxidative cleavage of the furan ring. This is common with strong oxidizing agents.[3][4][5][6] | - Use milder and more selective oxidizing agents. - Protect sensitive positions on the dihydrobenzofuran ring if possible. - Control the reaction temperature carefully, as over-oxidation is often exacerbated by heat. |
| Starting material is consumed, but no desired product is formed. | Lewis acid instability. Some Lewis acids can strongly coordinate to the oxygen of the dihydrofuran ring, promoting ring opening.[2] | - Screen different Lewis acids to find one that is compatible with the substrate. - Consider performing the reaction at a lower temperature to reduce the rate of decomposition. |
Issue 2: Unwanted Side Reactions on the Dihydrobenzofuran Ring
| Symptom | Potential Cause | Suggested Solution |
| Unwanted bromination on the benzene ring during an electrophilic aromatic substitution. | High reactivity of the electron-rich benzene ring. The oxygen atom of the dihydrofuran ring is an activating group. | - Use milder brominating agents (e.g., NBS instead of Br₂). - Employ a directing group to control the regioselectivity of the substitution. - Perform the reaction at a lower temperature. |
| Reduction of the benzene ring during a hydrogenation reaction intended for another functional group. | Over-reduction. While the furan ring is generally more susceptible to hydrogenation, harsh conditions can lead to the reduction of the aromatic ring. | - Use a more selective catalyst (e.g., Ru nanoparticles on a Lewis acid-modified support for selective furan ring hydrogenation).[7][8][9] - Carefully control the hydrogen pressure and reaction time. |
Quantitative Data Summary
The following table summarizes the stability of the dihydrobenzofuran ring under various reaction conditions, with corresponding yields of the desired product where available.
| Reaction Type | Reagent/Conditions | Substrate | Product Yield (%) | Degradation/Side Products | Reference |
| Lewis Acid-Mediated Ring Opening | BF₃·Et₂O, SiCl₄, then CsCl | Fused tricyclic dihydrobenzofuran | 92% (of ring-opened product) | Ring-opened chloromethyl derivative | [2] |
| Selective Hydrogenation | Ru@SILP-[ZnCl₄]²⁻, 10 bar H₂, 150 °C | Benzofuran | 88% | Minor over-reduction and hydrogenolysis products | [7][9] |
| Oxidative Coupling | Ag₂O (0.5 equiv.), acetonitrile, 4h, RT | Methyl p-coumarate | 94% selectivity | Side reactions at longer reaction times | [9] |
Key Experimental Protocols
Protocol 1: Selective Hydrogenation of a Benzofuran to a Dihydrobenzofuran
This protocol is adapted from the work of El Sayed et al. and describes the selective hydrogenation of the furan ring in a benzofuran derivative.[7][8][9]
Materials:
-
Benzofuran derivative (1.0 mmol)
-
Ru@SILP-[ZnCl₄]²⁻ catalyst (e.g., 5 mol%)
-
Anhydrous, degassed solvent (e.g., decalin, 10 mL)
-
Hydrogen gas
Procedure:
-
In a high-pressure reactor, add the benzofuran derivative and the Ru@SILP-[ZnCl₄]²⁻ catalyst.
-
Add the anhydrous, degassed solvent.
-
Seal the reactor and purge with hydrogen gas three times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 150 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Protection of a Phenol as a Silyl Ether in the Presence of a Dihydrobenzofuran Moiety
This protocol describes a general method for the protection of a phenolic hydroxyl group without affecting a nearby dihydrobenzofuran ring.
Materials:
-
Dihydrobenzofuran-containing phenol (1.0 mmol)
-
Silylating agent (e.g., tert-Butyldimethylsilyl chloride, 1.2 mmol)
-
Base (e.g., Imidazole, 2.5 mmol)
-
Anhydrous solvent (e.g., DMF, 5 mL)
Procedure:
-
Dissolve the dihydrobenzofuran-containing phenol in the anhydrous solvent in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and stir until it dissolves.
-
Add the silylating agent dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: Common degradation pathways of the dihydrobenzofuran ring.
Caption: A logical workflow for troubleshooting dihydrobenzofuran degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation and ring cleavage of dibenzofuran by the filamentous fungus Paecilomyces lilacinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jocpr.com [jocpr.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Functionalization of the Benzofuran Core
Welcome to the Technical Support Center for strategies regarding the regioselective functionalization of the benzofuran core. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving regioselective functionalization of the benzofuran core?
A1: The primary challenges in the regioselective functionalization of benzofuran revolve around controlling the position of substitution, primarily differentiating between the C2 and C3 positions of the furan ring, as well as targeting specific positions on the benzene ring. The inherent electronic properties of the benzofuran system make the C2 and C3 positions the most susceptible to electrophilic attack.[1][2] Key challenges include:
-
C2 vs. C3 Selectivity: The relative reactivity of the C2 and C3 positions can be influenced by the reaction conditions, the nature of the electrophile or metal catalyst, and the presence of substituents on the benzofuran core.[2][3]
-
Directing Group Effects: Existing substituents on either the furan or benzene ring can exert strong directing effects, influencing the position of subsequent functionalization. Understanding and predicting these effects is crucial for achieving the desired regioselectivity.
-
Functionalization of the Benzene Ring: Activating the less reactive benzene portion of the benzofuran core for selective functionalization can be difficult and often requires harsh reaction conditions or the installation of directing groups.[4]
-
Side Reactions: Undesired side reactions, such as homocoupling, decomposition of starting materials, or unexpected cyclizations, can lead to low yields and complex product mixtures.[1]
Q2: How do electronic and steric effects influence regioselectivity in benzofuran functionalization?
A2: Electronic and steric effects play a pivotal role in determining the regioselectivity of benzofuran functionalization.
-
Electronic Effects: The furan ring is electron-rich, making it susceptible to electrophilic attack. The C2 position is often electronically favored for many reactions due to the stability of the resulting intermediate.[2][5] Electron-donating groups (EDGs) on the benzene ring generally increase the reactivity of the entire benzofuran system, while electron-withdrawing groups (EWGs) can decrease reactivity and potentially alter the preferred site of attack.
-
Steric Effects: Bulky substituents on the benzofuran core can hinder the approach of reagents to adjacent positions. For instance, a large group at the C2 position will sterically favor functionalization at the C3 position or on the benzene ring. Similarly, substituents on the benzene ring can influence the accessibility of ortho positions.[4]
Q3: What are the general strategies to control regioselectivity between the C2 and C3 positions?
A3: Several strategies can be employed to achieve regioselective functionalization at either the C2 or C3 position:
-
For C2-Functionalization:
-
Directed Lithiation: The C2 proton is generally the most acidic. Treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures allows for selective deprotonation at the C2 position, followed by quenching with an electrophile.[6]
-
Palladium-Catalyzed C-H Activation: Many palladium-catalyzed C-H functionalization reactions show a strong preference for the C2 position of benzofuran.[7]
-
-
For C3-Functionalization:
-
Directing Groups: Installing a directing group at the C2 position can facilitate functionalization at the C3 position.[8]
-
Friedel-Crafts Acylation: While Friedel-Crafts acylation can sometimes lead to mixtures, careful selection of Lewis acids and reaction conditions can favor C3 acylation. However, this method is known for its potential lack of regioselectivity.[3][9]
-
Halogenation-Cross-Coupling: Initial halogenation at the C3 position (e.g., using N-bromosuccinimide), followed by a cross-coupling reaction, provides a reliable route to C3-substituted benzofurans.
-
Troubleshooting Guides
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)
Symptoms:
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows unreacted starting materials.
-
Formation of significant side products, such as homocoupling of the starting materials.
-
Desired product is observed in very low quantities.
Possible Causes and Solutions:
| Cause | Recommended Solution(s) |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Ensure proper storage under an inert atmosphere. Consider using a more active pre-catalyst or a different ligand system. For instance, bulky, electron-rich phosphine ligands can improve catalytic activity.[1][10] |
| Poor Quality Reagents/Solvents | Use freshly purified starting materials. Ensure solvents are anhydrous and thoroughly degassed to remove oxygen, which can poison the palladium catalyst.[10] |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C. Some cross-coupling reactions require heating to proceed at an optimal rate. Conversely, if decomposition is observed, try lowering the temperature.[10] |
| Incorrect Base or Solvent | The choice of base and solvent is critical and often substrate-dependent. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) and solvents (e.g., DMF, Dioxane, Toluene).[1] |
| Ligand Issues | The ligand can significantly influence the outcome. If using a phosphine-based ligand, consider its stability and potential for oxidation. Screening different types of ligands (e.g., monodentate vs. bidentate) may be necessary.[11][12] |
Troubleshooting Workflow for Low Yield in Pd-Catalyzed Cross-Coupling
Caption: A logical workflow for troubleshooting low yields in palladium-catalyzed cross-coupling reactions.
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution
Symptoms:
-
Formation of a mixture of C2 and C3 substituted isomers.
-
Unpredictable product distribution.
-
Functionalization occurring on the benzene ring instead of the furan ring.
Possible Causes and Solutions:
| Cause | Recommended Solution(s) |
| Reaction Conditions Too Harsh | Electrophilic substitutions are often sensitive to temperature and the strength of the electrophile. Try running the reaction at a lower temperature and/or using a milder electrophilic reagent. For example, for bromination, using N-bromosuccinimide (NBS) in a non-polar solvent at low temperatures may favor one isomer.[2] |
| Inherent Reactivity of the Substrate | For substrates where the electronic preference for C2 or C3 is not strong, a mixture of products is likely. In such cases, a different synthetic strategy, such as a directed metalation or a cross-coupling approach with a pre-functionalized benzofuran, is recommended.[2] |
| Steric Hindrance | If the desired position is sterically hindered, consider using a smaller electrophile or altering the substitution pattern on your starting material to reduce steric clash. |
| Solvent Effects | The polarity of the solvent can influence the stability of the intermediates and the transition states, thereby affecting regioselectivity. Experiment with solvents of different polarities. |
Decision Tree for Improving Regioselectivity
Caption: A decision-making diagram for addressing poor regioselectivity in electrophilic substitution reactions.
Experimental Protocols
Protocol 1: Regioselective C2-Arylation via Palladium-Catalyzed C-H Activation
This protocol describes the direct arylation of the benzofuran C2-H bond with an aryl iodide.[13]
Materials:
-
Benzofuran (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
Silver(I) carbonate (Ag₂CO₃) (1.5 mmol)
-
Potassium pivalate (PivOK) (0.5 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (2 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add benzofuran, aryl iodide, Pd(OAc)₂, Ag₂CO₃, and PivOK.
-
Add anhydrous DMF via syringe.
-
Seal the tube and stir the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yields for C2-Arylation with Various Aryl Iodides:
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 2-(4-Methoxyphenyl)benzofuran | 75-85 |
| 2 | 1-Iodo-4-nitrobenzene | 2-(4-Nitrophenyl)benzofuran | 65-80 |
| 3 | 4-Iodobenzonitrile | 4-(Benzofuran-2-yl)benzonitrile | 60-75 |
| 4 | 2-Iodothiophene | 2-(Thiophen-2-yl)benzofuran | 55-70 |
Table adapted from literature data. Yields are indicative and may vary based on specific reaction conditions and substrate purity.[13]
Protocol 2: Regioselective C2-Functionalization via Lithiation
This protocol outlines the selective functionalization at the C2 position via deprotonation with n-butyllithium.[6]
Materials:
-
Benzofuran (1.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
n-Butyllithium (1.1 mmol, 2.5 M in hexanes)
-
Electrophile (e.g., Iodomethane, 1.2 mmol)
Procedure:
-
Dissolve benzofuran in anhydrous THF in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour. A color change is often observed.
-
Add the desired electrophile (e.g., iodomethane) neat or as a solution in THF.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
General Workflow for C2-Lithiation and Functionalization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Lithiation in flavones, chromones, coumarins, and benzofuran derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. snu.elsevierpure.com [snu.elsevierpure.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of 7-Substituted-2,2-dimethyl-2,3-dihydro-1-benzofurans: A Guide to Structure-Activity Relationships
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of novel compounds is paramount. This guide provides a comparative analysis of 7-substituted-2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives, focusing on their activity as 5-HT3 receptor antagonists and acetylcholinesterase inhibitors. The information presented is based on experimental data from peer-reviewed studies, offering insights into the impact of various substituents on biological activity.
5-HT3 Receptor Antagonism: A Study of N-(Azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamides
A key study by Kuroita et al. systematically investigated a series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives for their antagonistic activity at the serotonin-3 (5-HT3) receptor.[1] This receptor is a validated target for the treatment of nausea and vomiting, particularly that induced by chemotherapy. The study explored the impact of substituents on the benzofuran ring and the stereochemistry of the azabicyclic moiety on receptor binding affinity.
Data Summary: 5-HT3 Receptor Binding Affinity
The following table summarizes the in vitro 5-HT3 receptor binding affinities (Ki values) for a selection of synthesized compounds. A lower Ki value indicates a higher binding affinity.
| Compound | R5 | R6 | Ki (nM) |
| 1 | H | H | 1.2 |
| 2 | Cl | H | 0.055 |
| 3 | OMe | H | 0.40 |
| 4 | H | Cl | 0.23 |
| 5 | H | OMe | 0.82 |
Data extracted from Kuroita et al., 1994.[1]
Key SAR Observations for 5-HT3 Receptor Antagonism:
-
Substitution at the 5-position: The introduction of a chlorine atom at the 5-position (Compound 2 ) dramatically increased the binding affinity by over 20-fold compared to the unsubstituted analog (Compound 1 ).[1] A methoxy group at this position (Compound 3 ) also enhanced affinity, albeit to a lesser extent.[1]
-
Substitution at the 6-position: Substituents at the 6-position (Compounds 4 and 5 ) also led to an increase in binding affinity compared to the unsubstituted compound, but were less potent than the 5-substituted analogs.[1]
-
Role of the 2,2-dimethyl group: The study also highlighted that the presence of the gem-dimethyl group at the 2-position of the dihydrobenzofuran ring was beneficial for potent activity.[1]
Experimental Protocols: 5-HT3 Receptor Binding Assay
Method: The 5-HT3 receptor binding assay was performed using rat cerebral cortex homogenates. The radioligand used was [3H]GR65630, a known high-affinity 5-HT3 receptor antagonist.
Procedure:
-
Tissue Preparation: Rat cerebral cortices were homogenized in 50 mM Tris-HCl buffer (pH 7.4).
-
Incubation: The homogenates were incubated with [3H]GR65630 and various concentrations of the test compounds.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined, and the Ki value was calculated using the Cheng-Prusoff equation.
Acetylcholinesterase Inhibition: The Case of Carbofuran
The 2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold is also the core structure of the well-known insecticide, carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate).[2][3] Carbofuran exerts its insecticidal effect through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals.[4]
Data Summary: Acetylcholinesterase Inhibition
| Compound | 7-Substituent | Biological Activity |
| Carbofuran | -O-C(=O)NHCH3 | Potent Acetylcholinesterase Inhibitor |
Key SAR Observations for Acetylcholinesterase Inhibition:
-
The 7-methylcarbamoyloxy moiety is a critical pharmacophore for potent acetylcholinesterase inhibition. This group mimics the natural substrate of AChE, acetylcholine, leading to the carbamoylation of the enzyme's active site and its subsequent inactivation.
Experimental Protocols: Acetylcholinesterase Inhibition Assay (General Method)
Method: The inhibitory activity of compounds against AChE is typically determined using a modified Ellman's method.
Procedure:
-
Enzyme and Substrate Preparation: A solution of acetylcholinesterase and the substrate, acetylthiocholine iodide, are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Detection: The hydrolysis of acetylthiocholine produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. The rate of color formation is monitored spectrophotometrically at 412 nm.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the evaluation of these compounds, the following diagrams are provided.
References
Spectroscopic comparison of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol and its derivatives
For researchers, scientists, and professionals in drug development, this guide offers a comparative spectroscopic analysis of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol and its key derivatives: the corresponding aldehyde and carboxylic acid. This document provides a side-by-side view of their nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), and mass spectrometry (MS) data, supported by detailed experimental protocols to ensure reproducibility.
The 2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold is a core structure in many biologically active molecules. A thorough understanding of the spectroscopic properties of its derivatives is crucial for facile structure elucidation, reaction monitoring, and quality control in synthetic and medicinal chemistry. This guide aims to be a valuable resource by presenting key spectral data in a clear, comparative format.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its aldehyde and carboxylic acid derivatives.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental Analogs)
| Compound | Aromatic Protons (δ, ppm) | CH₂/CH Proton (δ, ppm) | Dihydrofuran CH₂ (δ, ppm) | Gem-dimethyl (δ, ppm) | Other |
| This compound | 6.7-7.2 (m, 3H) | 4.7 (s, 2H, -CH₂OH) | 3.0 (s, 2H) | 1.5 (s, 6H) | ~2.0-3.0 (br s, 1H, -OH) |
| 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | 7.0-7.7 (m, 3H) | 9.9 (s, 1H, -CHO) | 3.1 (s, 2H) | 1.5 (s, 6H) | |
| 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | 7.1-7.9 (m, 3H) | 3.1 (s, 2H) | 1.5 (s, 6H) | ~12.0 (br s, 1H, -COOH) |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration. Data for the aldehyde and carboxylic acid are based on typical values for analogous structures.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Aromatic Carbons (δ, ppm) | C=O/CH₂OH Carbon (δ, ppm) | Dihydrofuran C-O (δ, ppm) | Dihydrofuran CH₂ (δ, ppm) | Gem-dimethyl Carbon (δ, ppm) | Gem-dimethyl Carbons (δ, ppm) |
| This compound | 110-158 | ~65 | ~85 | ~40 | ~28 | ~22 |
| 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | 112-160 | ~192 | ~86 | ~40 | ~28 | ~22 |
| 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | 112-162 | ~170 | ~86 | ~40 | ~28 | ~22 |
Note: Predicted values are based on computational models and analysis of similar structures.
Table 3: FTIR Spectroscopic Data (Characteristic Absorption Bands, cm⁻¹)
| Compound | O-H Stretch | C=O Stretch | C-O Stretch | Aromatic C=C Stretch | C-H Stretch (Aromatic/Aliphatic) |
| This compound | 3600-3200 (broad) | - | 1250-1000 | 1600-1450 | 3100-2850 |
| 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | - | 1700-1680 | 1250-1000 | 1600-1450 | 3100-2850, 2850-2750 (aldehyde C-H) |
| 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | 3300-2500 (very broad) | 1725-1700 | 1300-1200 | 1600-1450 | 3100-2850 |
Table 4: Mass Spectrometry Data (Molecular Ion and Key Fragments)
| Compound | Molecular Formula | Molecular Weight | [M]+• or [M+H]+ | Key Fragment Ions (m/z) |
| This compound | C₁₁H₁₄O₂ | 178.23 | 178 | 163 ([M-CH₃]+), 147 ([M-CH₂OH]+) |
| 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | C₁₁H₁₂O₂ | 176.21 | 176 | 175 ([M-H]+), 161 ([M-CH₃]+), 147 ([M-CHO]+) |
| 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | C₁₁H₁₂O₃ | 192.21 | 192 | 177 ([M-CH₃]+), 147 ([M-COOH]+) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure accurate and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: Analyses are performed on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.[1]
-
Place a small amount of the solid sample directly onto the crystal.[2]
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[2]
-
-
Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Background Scan: A background spectrum of the empty, clean ATR crystal is recorded first.
-
Sample Scan: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation for positive ion mode.
-
-
Instrumentation: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
-
Data Acquisition (Positive Ion Mode):
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization Parameters:
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas (N₂): Flow rate and pressure are optimized for a stable spray.
-
Drying Gas (N₂): Temperature and flow rate are optimized to aid desolvation.
-
-
Mass Analysis: Spectra are acquired over a relevant m/z range (e.g., 50-500). For fragmentation studies (MS/MS), the molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the benzofuran derivatives.
Caption: General workflow for spectroscopic analysis.
Signaling Pathway of Spectroscopic Information to Structural Elucidation
The following diagram illustrates how the information from different spectroscopic techniques converges to determine the chemical structure.
Caption: Convergence of spectroscopic data for structure elucidation.
References
Unveiling the Antioxidant Potential of Benzofuran Isomers: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the antioxidant properties of various benzofuran isomers, supported by experimental data. Benzofuran and its derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide array of biological activities, with their antioxidant capacity being a key area of interest in the quest for novel therapeutic agents against oxidative stress-related diseases.
Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a contributing factor to numerous pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] Antioxidants can mitigate this cellular damage by scavenging free radicals.[1] Benzofuran scaffolds, both naturally occurring and synthetic, have shown considerable promise as antioxidants, prompting extensive research into their structure-activity relationships.[2][3] This guide synthesizes findings from multiple studies to provide a comparative overview of the antioxidant efficacy of different benzofuran isomers.
Comparative Antioxidant Activity: A Tabular Summary
The antioxidant capacity of benzofuran derivatives is frequently evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher antioxidant activity. The following table summarizes the IC50 values and other relevant antioxidant data for several benzofuran isomers from cited studies.
| Compound | Assay | IC50 Value / Activity Metric | Reference Standard | Solvent | Source |
| Moracin C | DPPH | Higher IC50 than iso-moracin C | - | - | [4] |
| Iso-Moracin C | DPPH | Lower IC50 than moracin C | - | - | [4] |
| Moracin C | ABTS | Higher IC50 than iso-moracin C | - | - | [4] |
| Iso-Moracin C | ABTS | Lower IC50 than moracin C | - | - | [4] |
| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH | rIC50: 0.18 (mols antioxidant / mols DPPH•) | Trolox (rIC50: 0.41) | Methanol | [1] |
| 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH | rIC50: 0.31 (mols antioxidant / mols DPPH•) | Trolox (rIC50: 0.41) | Methanol | [1] |
| 7-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH | rIC50: 0.25 (mols antioxidant / mols DPPH•) | Trolox (rIC50: 0.41) | Methanol | [1] |
| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH | rIC50: >5 (mols antioxidant / mols DPPH•) | Trolox (rIC50: 1.00) | Acetonitrile | [1] |
| 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | DPPH | rIC50: 4.47 (mols antioxidant / mols DPPH•) | Trolox (rIC50: 1.00) | Acetonitrile | [1] |
| Benzofuran-2-carboxamide derivative 1j | DPPH | 23.5% inhibition at 100 µM | - | - | [5] |
| Benzofuran-2-carboxamide derivative 1j | LPO | 62% inhibition at 100 µM | - | - | [5] |
rIC50 represents the relative IC50 value.
The data clearly indicates that the antioxidant activity of benzofuran isomers is significantly influenced by their structural features, such as the position of hydroxyl groups and other substituents, as well as the solvent used in the assay.[1][4] For instance, a comparative study of moracin C and its isomer, iso-moracin C, revealed that the position of a double bond can affect the redox-related antioxidant potential.[4]
Experimental Protocols
To ensure the reproducibility and validity of antioxidant activity data, standardized experimental protocols are essential. The following are detailed methodologies for the key assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is widely used to assess the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.[1]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds and a positive control (e.g., Trolox, Ascorbic Acid)
-
Spectrophotometer
Procedure:
-
A stock solution of DPPH in methanol (typically 0.1 mM) is prepared.[1]
-
Serial dilutions of the test compounds and the positive control are made.[1]
-
A specific volume of the DPPH solution is added to a 96-well plate or cuvettes.[1]
-
An equal volume of the test compound or control solution is then added to the DPPH solution. A blank containing only the solvent and DPPH is also included.[1]
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[1]
-
The absorbance of the solutions is measured at approximately 517 nm.[1]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [((Abs_control - Abs_sample)) / Abs_control] x 100.[1]
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the antioxidant concentration.[1]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex that can be quantified spectrophotometrically.[1][6]
Materials:
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)
-
Test compounds and a ferrous sulfate standard
-
Spectrophotometer
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[7]
-
A series of dilutions of the test compounds and a standard ferrous sulfate solution are prepared.[1]
-
A small volume of the test compound or standard is added to the FRAP reagent.[1]
-
The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).[1]
-
The absorbance of the resulting blue-colored solution is measured at approximately 593 nm.[1][7]
-
A standard curve is generated using the ferrous sulfate solutions, and the antioxidant capacity of the sample is expressed as FRAP value (in µM Fe²⁺ equivalents).[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol or buffer solution
-
Test compounds and a positive control (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
The ABTS radical cation (ABTS•⁺) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[8]
-
The ABTS•⁺ solution is then diluted with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
A small volume of the test compound or standard is added to the diluted ABTS•⁺ solution.
-
The mixture is incubated for a specific time (e.g., 5 minutes) with continuous shaking.
-
The absorbance is read at 734 nm.
-
The percentage of inhibition is calculated, and the antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the methodologies and biological context, the following diagrams illustrate the experimental workflows for the antioxidant assays and a key signaling pathway involved in the cellular antioxidant response.
Caption: Workflow of the DPPH radical scavenging assay.
Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) assay.
Caption: The Nrf2 signaling pathway for antioxidant response.
Conclusion
The available data strongly suggest that benzofuran isomers possess significant antioxidant properties, with their efficacy being highly dependent on their specific chemical structures. The position of hydroxyl groups and the nature of other substituents on the benzofuran ring play a crucial role in their radical scavenging and reducing capabilities. The presented experimental protocols provide a standardized framework for the continued investigation and comparison of these and other novel antioxidant compounds. Further research into the structure-activity relationships of benzofuran isomers will be invaluable for the rational design of new and potent antioxidant agents for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Double Bond Position on 2-Phenyl-benzofuran Antioxidants: A Comparative Study of Moracin C and Iso-Moracin C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Cross-Reactivity of Antibodies Raised Against Benzofuran Haptens
For researchers and professionals in drug development and life sciences, the specificity of antibodies is a critical parameter in the development of reliable immunoassays. This guide provides a comparative analysis of the cross-reactivity of antibodies raised against various benzofuran haptens, focusing on their application in detecting pesticides like carbofuran and its analogs. The data presented is compiled from multiple studies to offer a comprehensive overview of antibody performance.
Understanding Antibody Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, a benzofuran hapten), also binds to other structurally similar molecules.[1] This phenomenon is crucial in immunoassay development, as it determines the specificity of the assay. For broad-spectrum detection of a class of compounds, high cross-reactivity is desirable. Conversely, for the specific detection of a single molecule, low cross-reactivity with related compounds is essential.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of monoclonal antibodies (mAbs) generated against different benzofuran haptens. The data is presented in terms of the half-maximal inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the assay signal, and the cross-reactivity (CR) percentage, calculated relative to the primary target analyte.
| Immunizing Hapten | Antibody | Target Analyte | IC50 (ng/mL) | Cross-Reacting Compound | Cross-Reactivity (%) | Reference |
| DDB-BSA | 13C8 | Carbofuran | 0.18 | Benfuracarb | 83.7 | [2] |
| Carbosulfan | 72.0 | [2] | ||||
| 3-Hydroxy-carbofuran | 78.5 | [2] | ||||
| BFNB-BSA | 5D3 | Carbofuran | 1.18 | 2,3-dihydro-2,2-dimethyl-7-benzofuranol | 0.000459 | [3] |
| Carbaryl | < 0.0003 | [3] | ||||
| Isoprocarb | < 0.0003 | [3] | ||||
| Propoxur | < 0.0003 | [3] | ||||
| BFNB-BSA | Broad-specificity mAb | Carbofuran | 8.97 | Carbosulfan | 7.75 | [4] |
| Isoprocarb | High | [4] | ||||
| Propoxur | High | [4] | ||||
| Carbaryl | High | [4] |
DDB: 2,3-dihydro-2,2-dimethyl-7-benzofuranmethanamine BFNB: 4-[[(2,3-dihydro-2,2-dimethyl-7-benzofuranyloxy) carbonyl]-amino]-butanoic acid BSA: Bovine Serum Albumin
Experimental Protocols
The cross-reactivity data presented above was primarily generated using a competitive enzyme-linked immunosorbent assay (ELISA). A generalized protocol for such an assay is provided below.
Competitive ELISA Protocol
-
Coating: Microtiter plates are coated with a coating antigen (e.g., a benzofuran hapten conjugated to a carrier protein like Ovalbumin - OVA) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plates are incubated overnight at 4°C.
-
Washing: The plates are washed three times with a washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20 - PBST).
-
Blocking: To prevent non-specific binding, the plates are blocked with a blocking buffer (e.g., 5% non-fat milk in PBST) for 1-2 hours at 37°C.
-
Washing: The plates are washed again as described in step 2.
-
Competitive Reaction: A mixture of the monoclonal antibody and the analyte (standard or sample) is added to the wells. The plates are incubated for 1 hour at 37°C. During this step, the free analyte in the sample competes with the coating antigen for binding to the antibody.
-
Washing: The plates are washed to remove unbound antibodies and analytes.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP) is added to the wells and incubated for 1 hour at 37°C.
-
Washing: The plates are washed again to remove the unbound secondary antibody.
-
Substrate Addition: A substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to the wells, and the plate is incubated in the dark for 15-30 minutes at room temperature. The enzyme on the secondary antibody catalyzes a color change.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄).
-
Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of the analyte is inversely proportional to the color signal.
Visualizations
Competitive ELISA Workflow for Benzofuran Hapten Detection
Caption: Workflow of a competitive ELISA for benzofuran detection.
Principle of Antibody Cross-Reactivity
Caption: Principle of antibody cross-reactivity with different compounds.
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Production and Selection of Antibody–Antigen Pairs for the Development of Immunoenzyme Assay and Lateral Flow Immunoassay Methods for Carbofuran and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different catalytic systems for dihydrobenzofuran synthesis
A Head-to-Head Comparison of Catalytic Systems for Dihydrobenzofuran Synthesis
The synthesis of 2,3-dihydrobenzofurans, a core scaffold in numerous natural products and medicinally active compounds, has been a significant focus of chemical research.[1][2][3][4] A variety of catalytic systems have been developed to construct this privileged heterocyclic motif, each with its own set of advantages and limitations. This guide provides a comparative overview of different catalytic strategies, including transition metal-catalyzed, organocatalyzed, and photocatalytic methods, with a focus on their performance based on experimental data.
The choice of catalytic system is crucial as it dictates the efficiency, selectivity, and substrate scope of the synthesis. Transition metal catalysts, particularly those based on palladium, rhodium, and copper, are widely employed due to their high efficiency and functional group tolerance.[4][5] More recently, enantioselective approaches using chiral ligands have gained prominence for the synthesis of optically active dihydrobenzofurans.[6][7] In a shift towards more sustainable chemistry, transition metal-free methods, such as organocatalysis and photocatalysis, have emerged as powerful alternatives.[1]
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the synthesis of dihydrobenzofurans based on reported experimental data. The comparison focuses on key metrics such as yield, enantioselectivity (ee), and diastereoselectivity (dr).
| Catalytic System | Catalyst/Reagents | Reaction Type | Yield (%) | Enantioselectivity (ee %) | Diastereoselectivity (dr) | Reference |
| Rhodium-Catalyzed | [CpRhCl₂]₂ / NaOAc | C-H Activation/[3+2] Annulation | 35-78 | - | - | [4][5] |
| Rhodium catalyst with ligand 64 / Organocatalysts 62 & 63 | Relay Catalysis | up to 99 | 99 | 99:1 | [4] | |
| Rh-catalyst | Aldol-type Addition | 58-98 | - | 81:19-95:5 | [4] | |
| [CpRhCl₂]₂ / Cu(OAc)₂ / CsOAc | One-pot C-H activation | 32-70 | - | - | [4][5] | |
| Palladium-Catalyzed | Pd₂(dba)₃·CHCl₃ / N-Me-Xu₃ | Heck/Cacchi Reactions | 84-97 | 84-97 | - | [4][5] |
| Pd₂(dba)₃·CHCl₃ / TY-Phos | Heck/Tsuji-Trost Reaction | 35-99 | 73-97 | - | [4][6] | |
| Pd(OAc)₂ / CuCl₂ | Annulation Reaction | 41-86 | - | - | [4] | |
| [Pd(cinnamyl)Cl]₂ / MeSO₃H | Intramolecular Condensation | 51-91 | - | - | [5] | |
| Copper-Catalyzed | Cu(OTf)₂ / SPDO-ligand | [3+2] Cycloaddition | 86-96 | 86-99 | - | [5] |
| Nickel-Catalyzed | Nickel catalyst | Reductive Aryl Allylation | 46-67 | >98 | - | [5] |
| Gold-Catalyzed | Gold catalyst | [2+3] Cycloaddition | 25-81 | - | - | [5] |
| Iridium-Catalyzed | Cationic Iridium complex / (S,S)-QuinoxP | Intramolecular Hydroarylation | up to 85 | 97 | - | [8] |
| Ruthenium-Catalyzed | Ruthenium(II) catalyst / Chiral transient directing group | Asymmetric Intramolecular Hydroarylation | up to 98 | up to >99 | - | [7] |
| Iron-Catalyzed | FeCl₃ | Intramolecular Friedel-Crafts | up to 82 | - | - | [9] |
| Organocatalyzed | TfOH | [4+1] Annulation | - | - | - | [1] |
| p-Toluene sulfonic acid | [3+2] Cycloaddition | 48-99 | - | - | [1] | |
| Photocatalyzed | Photo-induced, metal-free | Sulfonated Dihydrobenzofuran Synthesis | 29-69 | - | - | [1] |
Experimental Protocols and Methodologies
Detailed experimental procedures are critical for the reproducibility and adaptation of synthetic methods. Below are representative protocols for key catalytic systems.
Rhodium-Catalyzed Asymmetric Relay Catalysis
This protocol describes the synthesis of chiral 2,3-dihydrobenzofurans using a rhodium catalyst in combination with organocatalysts.[4]
-
Materials: Arylvinyldiazoacetates, substituted aminophenols, rhodium catalyst with ligand 64, organocatalysts 62 and 63.
-
Procedure:
-
To a solution of the arylvinyldiazoacetate in a suitable solvent, the substituted aminophenol is added.
-
The rhodium catalyst with ligand 64 is introduced to initiate the C-H functionalization.
-
Following the initial reaction, organocatalysts 62 and 63 are added to induce an oxa-Michael addition.
-
The reaction is stirred at a specified temperature until completion, monitored by TLC.
-
The product is isolated and purified using column chromatography.
-
Palladium-Catalyzed Enantioselective Heck/Cacchi Reactions
This method outlines the synthesis of chiral 2,3-dihydrobenzofuran derivatives.[4][5]
-
Materials: Aryl iodide-joined alkenes, o-alkynylanilines, Pd₂(dba)₃·CHCl₃, N-Me-Xu₃ ligand.
-
Procedure:
-
In a reaction vessel, the aryl iodide-joined alkene, o-alkynylaniline, Pd₂(dba)₃·CHCl₃, and the N-Me-Xu₃ ligand are combined in a suitable solvent.
-
The reaction mixture is heated under an inert atmosphere.
-
The progress of the reaction is monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, the reaction is cooled, and the product is extracted and purified by chromatography.
-
Copper-Catalyzed [3+2] Cycloaddition
This protocol is for the enantioselective synthesis of 2-aryl-2,3-dihydrobenzofurans.[5]
-
Materials: Quinone esters, substituted styrenes, Cu(OTf)₂, SPDO-ligand.
-
Procedure:
-
The quinone ester and substituted styrene are dissolved in a solvent.
-
The SPDO-ligated Cu(OTf)₂ catalyst is added to the mixture.
-
The reaction is stirred at room temperature or slightly elevated temperature.
-
After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography.
-
Transition-Metal-Free Brønsted Acid-Catalyzed [3+2] Cycloaddition
This procedure describes a metal-free approach to dihydrobenzofurans.[1]
-
Materials: Substituted styrylnaphthols, substituted allylic alcohols, p-toluene sulfonic acid, dichloromethane.
-
Procedure:
-
To a solution of substituted styrylnaphthols and a variety of substituted allylic alcohols in dichloromethane, p-toluene sulfonic acid is added.
-
The mixture is stirred at room temperature.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is isolated via extraction and purification.
-
Visualizing Reaction Pathways and Workflows
Diagrams illustrating reaction mechanisms and experimental workflows provide a clear understanding of the synthetic processes.
References
- 1. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 6. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 9. arkat-usa.org [arkat-usa.org]
Validating the Mechanism of Action for a New Bioactive (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol Derivative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel bioactive compound, (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol derivative, hereafter referred to as Compound B , a potential inhibitor of the PI3K/Akt/mTOR signaling pathway. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3] This document outlines the experimental validation of Compound B's mechanism of action and compares its performance against established PI3K pathway inhibitors.
Hypothesized Mechanism of Action of Compound B
Compound B is hypothesized to be a potent and selective inhibitor of the Class I PI3K family of lipid kinases. By blocking the catalytic activity of PI3K, Compound B is expected to prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), leading to the downstream inhibition of Akt and mTOR signaling. This, in turn, is predicted to induce cell cycle arrest and apoptosis in cancer cells with a hyperactivated PI3K pathway.
Comparative Analysis of PI3K Pathway Inhibitors
To evaluate the efficacy and selectivity of Compound B, its performance was compared against two well-characterized PI3K pathway inhibitors:
-
BKM120 (NVP-BKM120): A pan-Class I PI3K inhibitor.[4]
-
Alpelisib (BYL719): An isoform-selective inhibitor of the p110α catalytic subunit of PI3K.[5]
Data Presentation
The following tables summarize the quantitative data from key experiments comparing the in vitro activity of Compound B with BKM120 and Alpelisib.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kδ (p110δ) | PI3Kγ (p110γ) |
| Compound B | 25 | 250 | 300 | 450 |
| BKM120 | 52 | 166 | 116 | 262 |
| Alpelisib | 5 | 1,200 | 290 | 250 |
Table 2: Inhibition of Akt Phosphorylation in MCF7 Breast Cancer Cells (IC50, nM)
| Compound | p-Akt (Ser473) |
| Compound B | 45 |
| BKM120 | 80 |
| Alpelisib | 15 |
Table 3: Inhibition of Cancer Cell Proliferation (GI50, µM)
| Compound | MCF7 (PIK3CA mutant) | T47D (PIK3CA mutant) | MDA-MB-231 (PIK3CA wild-type) |
| Compound B | 0.8 | 1.2 | > 10 |
| BKM120 | 1.5 | 2.0 | > 10 |
| Alpelisib | 0.5 | 0.9 | > 10 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against the four Class I PI3K isoforms was determined using a luminescence-based kinase assay. Recombinant human PI3K isoforms were incubated with the compounds at varying concentrations in the presence of ATP and the lipid substrate PIP2. The amount of ADP produced, which is directly proportional to the kinase activity, was measured using a kinase-glo assay kit. IC50 values were calculated from the dose-response curves.
Western Blot Analysis of Akt Phosphorylation
MCF7 human breast cancer cells, which harbor a PIK3CA mutation leading to constitutive PI3K pathway activation, were treated with increasing concentrations of the compounds for 2 hours.[4] Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated Akt (Ser473) and total Akt. The signal was detected using chemiluminescence, and band intensities were quantified.
Cell Proliferation Assay
The anti-proliferative activity of the compounds was assessed using the MTT assay. Cancer cell lines with different PIK3CA mutation statuses (MCF7 and T47D with PIK3CA mutations, and MDA-MB-231 with wild-type PIK3CA) were seeded in 96-well plates and treated with a range of compound concentrations for 72 hours. The GI50 values, representing the concentration at which 50% of cell growth is inhibited, were determined by measuring the absorbance at 570 nm after the addition of MTT reagent.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Compound B.
Experimental Workflow Diagram
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS No: 23769-36-0), ensuring compliance and minimizing risks.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound poses the following risks:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
-
H302: Harmful if swallowed. [2]
The signal word for this chemical is Warning .[1]
Personal protective equipment (PPE) is mandatory when handling this compound. This includes:
Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust, fumes, or vapors.[1][3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | PubChem |
| Molecular Weight | 178.23 g/mol | PubChem |
| GHS Hazard Codes | H302, H315, H319, H335 | AK Scientific, Inc., PubChem |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to dispose of contents and container to an approved waste disposal plant. [1][3] Do not dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Characterize the waste. Based on its GHS classification, this compound is considered hazardous waste.
-
Segregate the waste at the point of generation. Do not mix it with non-hazardous waste or other incompatible chemical waste streams.
2. Containerization and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for the waste.
-
The container must be kept tightly sealed except when adding waste.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (23769-36-0), and the appropriate hazard pictograms (e.g., irritant, health hazard).
3. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents and strong acids.[3]
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste disposal.
5. Spill and Contamination Procedures:
-
In case of a spill, prevent further leakage if it is safe to do so.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it into a suitable, labeled disposal container.[1]
-
Take off any contaminated clothing and wash it before reuse.[1]
-
Wash skin thoroughly with soap and water after handling.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS No: 38002-89-0). The following procedural guidance is based on available Safety Data Sheets (SDS) and best practices for handling laboratory chemicals with similar hazard profiles.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂[1][2] |
| Molecular Weight | 178.23 g/mol [1][2] |
| Appearance | Brown, Low melting solid[3] |
| Purity | 95%[1] |
Hazard Identification and Classification
This chemical is considered hazardous and requires careful handling to mitigate risks.[3] The primary hazards associated with this compound are:
GHS Hazard Statements: H302, H315, H319, H335[1][4]
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when there is a risk of splashes.[5] |
| Skin and Body Protection | Chemical-resistant lab coat and disposable gloves | A flame-resistant lab coat should be worn over non-synthetic clothing that covers the entire body.[5] Nitrile or neoprene gloves are recommended.[5] Inspect gloves for any signs of degradation or perforation before each use and use proper glove removal technique to avoid skin contact.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | All handling should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure.[5] If a respirator is required, it should be NIOSH-approved.[5] |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot to protect against spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound.
-
Preparation and Handling:
-
Before handling, ensure all necessary PPE is correctly worn.[6]
-
Conduct all manipulations of the compound within a certified chemical fume hood to prevent inhalation of vapors or dust.[5]
-
Avoid contact with skin, eyes, and personal clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[4]
-
-
In Case of Exposure:
-
If on Skin: Immediately wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If Swallowed: Immediately call a POISON CENTER or doctor.[4][7]
-
-
Storage:
Disposal Plan
All waste materials must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect all waste materials, including empty containers, contaminated gloves, and other disposable items, in a designated and properly labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, sealed, and clearly labeled container.
-
-
Disposal:
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
